Product packaging for Erbium sulfide(Cat. No.:CAS No. 12159-66-9)

Erbium sulfide

Cat. No.: B077904
CAS No.: 12159-66-9
M. Wt: 430.7 g/mol
InChI Key: OXBZQHVXDUNTHY-UHFFFAOYSA-N
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Description

Erbium sulfide (Er₂S₃) is a high-purity rare earth chalcogenide compound of significant interest in advanced materials research and solid-state chemistry. This material is primarily valued for its optical and electronic properties, which stem from the 4f electrons of the erbium cation. A key research application is in the development of next-generation infrared optical materials and components; Er₂S₃ exhibits favorable transmission properties in the infrared region, making it a candidate for infrared windows, lenses, and sensors. Furthermore, its semiconducting characteristics, with a defined band gap, are exploited in the design of novel electronic devices and thin-film semiconductors. Researchers also utilize this compound as a precursor or doping agent in the synthesis of other complex materials to impart specific magnetic or luminescent properties. In the field of thermoelectrics, its potential for converting heat into electricity is an active area of investigation. This product is offered as a high-purity, crystalline powder, ensuring consistency and reliability for sensitive experimental work. It is intended for use in controlled laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Er2S3 B077904 Erbium sulfide CAS No. 12159-66-9

Properties

IUPAC Name

erbium(3+);trisulfide
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InChI

InChI=1S/2Er.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OXBZQHVXDUNTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[Er+3].[Er+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Er2S3
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DSSTOX Substance ID

DTXSID30923874
Record name Erbium sulfide (2/3)
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Molecular Weight

430.7 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light brown powder with an odor of rotten eggs; [MSDSonline]
Record name Erbium sulfide
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CAS No.

12159-66-9
Record name Erbium sulfide (Er2S3)
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Record name Erbium sulfide (Er2S3)
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Record name Erbium sulfide (2/3)
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Synthetic Methodologies and Fabrication Techniques for Erbium Sulfide Materials

Solid-State Reaction Pathways

Solid-state synthesis represents a conventional and widely used approach for producing polycrystalline erbium sulfide (B99878). These methods typically involve the high-temperature reaction of solid precursors in a controlled atmosphere to yield the desired sulfide phase.

The most direct route to forming erbium sulfide is through the high-temperature reaction between elemental erbium (Er) and sulfur (S). rjpn.org This method involves mixing stoichiometric amounts of the elements and heating them in an inert environment, such as a sealed silica (B1680970) ampoule under vacuum or an argon-filled glove box, to prevent oxidation. rjpn.orgmdpi.com The reaction proceeds at elevated temperatures, often requiring a carefully controlled heating and cooling profile to ensure complete reaction and promote the formation of the desired crystalline phase.

For instance, a synthesis can involve mixing elemental erbium, sulfur, and other reactants like arsenic sesquisulfide (As₂S₃) and rubidium sesquisulfide (Rb₂S₃) in a specific molar ratio. mdpi.com The mixture is sealed in a fused silica glass ampoule under vacuum and subjected to a multi-stage heating process. A typical cycle might involve heating to 773 K (500 °C) for an extended period (e.g., 96 hours), followed by slow cooling at a rate of -2 K/h to an intermediate temperature like 523 K (250 °C), holding for another period (e.g., 120 hours), and then further cooling. mdpi.com This precise temperature control is crucial for yielding crystalline products.

An alternative to direct elemental synthesis is the use of more stable erbium precursors, such as erbium(III) oxide (Er₂O₃) or erbium(III) chloride (ErCl₃). rjpn.org These methods often involve a sulfidizing agent to convert the precursor into the sulfide.

Using Erbium Oxide: The gas-solid reaction between erbium oxide powder and a sulfur-containing gas, such as hydrogen sulfide (H₂S), is a common technique. rjpn.org In this process, Er₂O₃ is heated to high temperatures, typically in the range of 800–1000°C, while a stream of H₂S gas is passed over it. This method is scalable and can produce high-purity Er₂S₃, but it demands rigorous control over the gas flow and temperature to ensure complete conversion and phase purity. Another approach involves reacting erbium oxide directly with elemental sulfur at elevated temperatures under an inert gas flow.

Using Erbium Chloride: Erbium(III) chloride is another viable precursor for synthesizing this compound. rjpn.orgmdpi.com Mechanochemical synthesis offers a route where ErCl₃ is reacted with an alkali metal sulfide, like calcium sulfide (CaS), through mechanical activation in a high-energy ball mill under an inert atmosphere. google.com This process can yield nanoparticles but may require long reaction times to achieve full conversion. google.com

Table 1: Comparison of Solid-State Synthesis Parameters

Method Erbium Precursor Sulfur Source Typical Temperature Atmosphere Key Features
Direct Elemental Elemental Erbium (Er) Elemental Sulfur (S) 500-773 K Inert (Vacuum, Argon) Direct route, requires precise temperature control. mdpi.com
Gas-Solid Reaction Erbium(III) Oxide (Er₂O₃) Hydrogen Sulfide (H₂S) 800-1000°C H₂S gas flow Scalable for industrial production.
Mechanochemical Erbium(III) Chloride (ErCl₃) Calcium Sulfide (CaS) Room Temperature Inert Produces nanoparticles, long reaction times. google.com

Gas-Phase Deposition Methods

Gas-phase deposition techniques are primarily employed for fabricating high-quality thin films of this compound with controlled thickness and crystallinity. These methods are essential for applications in optoelectronics and photonics. rjpn.orgacs.org

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursors in the gas phase, leading to the deposition of a solid film on a substrate. For this compound, this typically involves reacting a volatile erbium precursor, such as ErCl₃, with a sulfur source like H₂S at elevated substrate temperatures. The properties of the resulting Er₂S₃ thin film, including its phase purity and grain size, are highly dependent on parameters such as substrate temperature, precursor flow rates, and their ratio.

In a specific laboratory setup, the synthesis of Er₂S₃ films via CVD can be achieved in a quartz reactor furnace. researchgate.net The process parameters, such as the temperature in different zones of the reactor, are carefully controlled to optimize the sulfidization of the erbium source. researchgate.net For example, the reactor zone containing the substrate might be held at a different temperature than the zone containing the sulfur source to control the evaporation and reaction rates. researchgate.net Plasma-Enhanced CVD (PECVD) is a variant that uses a plasma to initiate the chemical reactions at lower temperatures, which can be advantageous for certain substrates. bohrium.com

Table 2: Typical CVD Parameters for Lanthanide Sulfide Film Deposition

Parameter Description Typical Value/Range Reference
Erbium Precursor Volatile compound containing erbium. Erbium(III) chloride (ErCl₃)
Sulfur Precursor Volatile compound containing sulfur. Hydrogen Sulfide (H₂S)
Substrate Temp. Temperature of the surface for film growth. 600°C - 900°C journaldephysique.org
Carrier Gas Inert gas to transport precursors. Argon (Ar)
Pressure Pressure inside the reaction chamber. Low Pressure (e.g., 0.1 Torr) bohrium.com

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition techniques where a material is vaporized from a solid source and deposited onto a substrate. kfupm.edu.sa Unlike CVD, PVD does not typically involve a chemical reaction at the substrate surface. Common PVD methods include thermal evaporation, electron-beam evaporation, and sputtering. kfupm.edu.saamericanelements.com

To create this compound films, a solid Er₂S₃ target can be used as the source material. angstromsciences.com The material is then vaporized by heating (thermal evaporation) or bombarded with an electron beam (e-beam evaporation) or energetic ions (sputtering). kfupm.edu.saamericanelements.com The vaporized species travel through the vacuum chamber and condense on the substrate, forming a thin film. udayton.edu PVD techniques offer excellent control over film thickness and purity. researchgate.net A hybrid approach has also been described where erbium metal is first deposited onto a substrate using PVD (specifically, magnetron sputtering), followed by a sulfidization step using CVD. researchgate.net

Solution-Based and Hydrothermal Synthesis

Solution-based methods provide a versatile platform for producing this compound nanomaterials with controlled size and morphology. These techniques are generally carried out at lower temperatures compared to solid-state reactions.

Hydrothermal synthesis is a prominent solution-based technique where chemical reactions occur in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. mdpi.com For lanthanide sulfides, this method typically involves dissolving a precursor salt, such as erbium chloride (ErCl₃) or erbium nitrate (B79036) (Er(NO₃)₃), in water or another solvent along with a sulfur source. researchgate.netresearchgate.net The mixture is heated, and under hydrothermal conditions, crystalline nanoparticles, nanorods, or other nanostructures of the metal sulfide are formed. mdpi.comresearchgate.net For example, a novel hydrothermal method has been used to synthesize europium sulfide (EuS) and cerium sulfide (Ce₂S₃) nanomaterials, demonstrating the viability of this approach for rare earth sulfides. researchgate.net

Colloidal synthesis is another powerful solution-based approach. In a typical wet colloidal synthesis for lanthanide sulfides, rare-earth iodide precursors are reacted with a sulfur source in a high-boiling point solvent, such as oleylamine, at temperatures between 150 and 255 °C. acs.org This method allows for the production of size- and shape-tunable nanocrystals, such as nanoplates and nanoellipsoids, by carefully controlling the reaction parameters. acs.org

Table 3: Overview of Solution-Based Synthesis for Lanthanide Sulfides

Method Precursors Solvent Temperature Product Morphology Reference
Hydrothermal Lanthanide Chlorides/Nitrates, Sulfur Source Water >150°C Nanoparticles, Nanorods mdpi.comresearchgate.net
Colloidal Synthesis Rare-earth Iodides, Sulfur Source Oleylamine 150-255°C Nanocrystals, Nanoplates acs.org

Aqueous Chemical Synthesis Routes

Aqueous chemical synthesis offers a straightforward and scalable approach for producing this compound. These methods typically involve the reaction of an erbium salt with a sulfur source in an aqueous solution. For instance, this compound can be synthesized by reacting erbium(III) chloride (ErCl₃) with a sulfide source like sodium sulfide (Na₂S) or by bubbling hydrogen sulfide (H₂S) gas through an aqueous solution containing erbium ions. wikipedia.org The resulting this compound precipitates from the solution and can be collected, washed, and dried.

The primary advantage of aqueous routes is the ability to achieve high-purity products at relatively low temperatures. The properties of the resulting this compound, such as particle size and morphology, can be influenced by controlling reaction parameters like precursor concentration, pH, and temperature. For example, the use of capping agents or surfactants in the aqueous solution can help control particle growth and prevent agglomeration, leading to the formation of nanoparticles with specific sizes and shapes.

Sol-Gel Processing and Hydrothermal Treatments

Sol-gel processing and hydrothermal treatments are versatile techniques for synthesizing this compound with controlled composition and microstructure.

Sol-Gel Processing: This method involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network enclosing the liquid phase). For this compound, this can be achieved by hydrolyzing an erbium alkoxide precursor in the presence of a sulfur-containing compound. ontosight.aiontosight.airesearchgate.net The resulting gel is then heat-treated to form the final this compound material. The sol-gel method allows for excellent control over the material's purity and homogeneity, and it can be used to produce thin films, powders, and monoliths. mdpi.com

Hydrothermal Treatments: This technique involves carrying out chemical reactions in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. researchgate.netmdpi.commdpi.com For this compound synthesis, an erbium salt and a sulfur source are dissolved in water, and the solution is heated to temperatures typically ranging from 100 to 300°C. mdpi.combohrium.com The high temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. Hydrothermal synthesis is particularly effective for producing well-crystallized this compound nanoparticles with controlled morphology. researchgate.netnii.ac.jp By adjusting parameters such as reaction time, temperature, and the presence of surfactants, the size and shape of the resulting nanoparticles can be tailored. researchgate.netresearchgate.net

Co-precipitation Methods for Nanomaterial Synthesis

Co-precipitation is a widely used and relatively simple method for the synthesis of this compound nanomaterials. iosrjournals.org This technique involves the simultaneous precipitation of the desired compound from a solution containing the constituent ions. In a typical synthesis of erbium-doped nanoparticles, a solution containing erbium ions and other metal ions (if a doped material is desired) is mixed with a precipitating agent, often a sulfide source like sodium sulfide. iosrjournals.orgnih.gov

This process leads to the formation of insoluble this compound nanoparticles, which can then be separated from the solution. researchgate.netresearchgate.net The key to successful co-precipitation is to carefully control the reaction conditions, such as pH, temperature, and the rate of addition of the precipitating agent, to ensure the formation of nanoparticles with a uniform size and composition. Capping agents are often employed to control the growth and prevent the aggregation of the nanoparticles. iosrjournals.org

ParameterInfluence on Nanoparticle Properties
pH Affects the solubility of precursors and the rate of precipitation.
Temperature Influences reaction kinetics and crystal growth.
Precursor Concentration Determines the nucleation and growth rates of nanoparticles.
Capping Agent Controls particle size and prevents agglomeration.

Crystal Growth Techniques for Bulk and Thin Film Erbium Sulfides

For applications requiring high-quality, single-crystal or well-oriented thin-film this compound, specific crystal growth techniques are employed.

Bulk Crystal Growth: Growing large, single crystals of this compound is challenging due to its high melting point. However, methods like chemical vapor transport (CVT) have been used. In CVT, a transport agent, such as iodine, is used to transport this compound from a source zone to a cooler growth zone within a sealed ampoule, where it deposits as single crystals. Another technique that has been explored for high-melting-point sulfides is the micropulling-down method. acs.org

Thin Film Deposition: Several techniques are available for depositing thin films of this compound. d-nb.info

Chemical Vapor Deposition (CVD): In this process, volatile precursors containing erbium and sulfur are introduced into a reaction chamber where they decompose and react on a substrate to form a thin film of this compound. ontosight.airesearchgate.net The properties of the film, such as thickness and crystallinity, can be controlled by adjusting the substrate temperature, precursor flow rates, and pressure.

Pulsed Laser Deposition (PLD): A high-power laser is used to ablate a target of this compound, creating a plasma plume that deposits onto a heated substrate. d-nb.info This technique allows for the growth of high-quality, epitaxial thin films.

Nebulizer Spray Pyrolysis: A solution containing erbium and sulfur precursors is atomized and sprayed onto a heated substrate, where the precursors decompose to form an this compound film. researcher.life

Chemical Bath Deposition (CBD): This is a simple and cost-effective method where a substrate is immersed in a solution containing the precursors, and the film grows on the substrate surface through a controlled chemical reaction. researchgate.netbohrium.com

TechniqueAdvantagesDisadvantages
Chemical Vapor Transport (CVT) Produces high-quality single crystals.Slow growth rates.
Chemical Vapor Deposition (CVD) Good control over film properties.Requires volatile and often hazardous precursors.
Pulsed Laser Deposition (PLD) High-quality epitaxial films.Can be expensive and complex.
Nebulizer Spray Pyrolysis Simple, scalable.Film uniformity can be a challenge.
Chemical Bath Deposition (CBD) Inexpensive, large-area deposition.Film quality may be lower than other methods.

Controlled Synthesis of this compound Nanostructures and Quantum Dots

The synthesis of this compound nanostructures and quantum dots opens up possibilities for new applications by leveraging quantum mechanical effects.

Morphology Control and Nanostructuring Strategies

Controlling the morphology of this compound nanostructures is crucial for tailoring their properties. Various strategies have been developed to produce nanostructures with specific shapes, such as nanorods, nanowires, and hollow spheres. frontiersin.org

Use of Capping Agents and Templates: Organic molecules, such as polyvinylpyrrolidone (B124986) (PVP), can be used as capping agents to selectively bind to certain crystal facets, directing the growth of the nanostructure into a specific shape. iosrjournals.orgsigmaaldrich.com Hard templates, like silica spheres, can also be used to create hollow this compound nanostructures.

Solvothermal/Hydrothermal Control: By carefully selecting the solvent and adjusting the reaction temperature and time in solvothermal or hydrothermal synthesis, it is possible to control the nucleation and growth kinetics, leading to different morphologies. nii.ac.jp

Electrophoretic Deposition: This technique can be used to assemble pre-synthesized this compound nanowires into ordered structures. dntb.gov.ua

Quantum Confinement Effects in this compound Nanomaterials

When the size of this compound nanoparticles is reduced to the nanometer scale, comparable to or smaller than the exciton (B1674681) Bohr radius, quantum confinement effects become significant. researchgate.netspiedigitallibrary.orgnih.gov This confinement of charge carriers (electrons and holes) leads to the discretization of energy levels, resulting in a size-dependent bandgap. nanografi.com

A key manifestation of quantum confinement is a blue shift in the optical absorption and photoluminescence spectra as the particle size decreases. nih.govacs.org This means that smaller nanoparticles absorb and emit light at shorter wavelengths (higher energies) compared to larger particles or the bulk material. nanografi.com This tunability of the optical properties by controlling the nanoparticle size is a hallmark of quantum dots and is a major area of research for applications in optoelectronics and bio-imaging. nih.govnanografi.com

Advanced Structural Characterization and Crystal Chemistry of Erbium Sulfide Systems

Crystallographic Investigations of Erbium Sesquisulfides (Er₂S₃)

Erbium sesquisulfide (Er₂S₃) is a foundational compound in this family, and its structural properties, particularly its polymorphism, are of significant interest.

Erbium sesquisulfide is known to exist in several polymorphic forms, with transitions between them influenced by factors such as temperature and pressure. scribd.comwikipedia.org The ability of a solid material to exist in multiple crystalline forms is known as polymorphism, and each polymorph possesses a distinct crystal structure and, consequently, different physical properties. scribd.comfishersci.no

Orthorhombic (α-Er₂S₃): The α-form of Er₂S₃ crystallizes in the orthorhombic system, which is characterized by three mutually perpendicular axes of unequal length. nih.govfishersci.ca A common structure for Er₂S₃ is the Stibnite type, belonging to the orthorhombic space group Pnma. In this structure, there are two distinct crystallographic sites for the erbium ions. One Er³⁺ site is coordinated to seven sulfur atoms, forming distorted pentagonal bipyramids, while the second Er³⁺ site is bonded to eight sulfur atoms. thegoodscentscompany.com The sulfur anions, in turn, exhibit four- and five-coordinate geometries with respect to the erbium cations. thegoodscentscompany.com

Monoclinic (δ- and F-Er₂S₃): The monoclinic crystal system is defined by three unequal axes, with one axis perpendicular to the plane formed by the other two, which intersect at an oblique angle. nih.gov At least two monoclinic polymorphs of erbium sesquisulfide have been identified. The δ-Er₂S₃ form is isostructural with δ-Ho₂S₃ and crystallizes in the P2₁/m space group. thegoodscentscompany.com Another monoclinic variant, F-Er₂S₃, also crystallizes in the P2₁/m space group but with different lattice parameters. nih.govwikipedia.org In the F-Er₂S₃ structure, there are four independent erbium atom sites, with coordination numbers of six, seven, and eight. nih.govwikipedia.org

Tetragonal and Cubic Structures: The tetragonal system features three axes at right angles, with two being of equal length, resulting in a rectangular prism with a square base. nih.govfishersci.com The cubic, or isometric, system is the most symmetrical, with three equal-length axes all intersecting at 90-degree angles. While tetragonal and cubic forms of rare-earth sesquisulfides are known, detailed crystallographic data for tetragonal and cubic Er₂S₃ specifically are less commonly reported in the literature compared to the orthorhombic and monoclinic polymorphs.

Table 1: Crystallographic Data for Selected Er₂S₃ Polymorphs

PolymorphCrystal SystemSpace GroupLattice Parameters (Å, °)Reference
α-Er₂S₃OrthorhombicPnmaa = 10.41, b = 3.81, c = 10.50 α = β = γ = 90 thegoodscentscompany.com
δ-Er₂S₃MonoclinicP2₁/ma = 10.072, b = 3.976, c = 17.389 β = 98.66 thegoodscentscompany.com
F-Er₂S₃MonoclinicP2₁/ma = 10.901, b = 3.896, c = 11.167 β = 108.80 nih.govwikipedia.org

Structural Elucidation of Ternary and Multicomponent Erbium Sulfides

The introduction of additional elements into the erbium sulfide (B99878) framework leads to a vast array of ternary and multicomponent compounds with unique and often complex crystal structures.

The erbium-chromium-sulfur system features several ternary phases, single crystals of which have been grown via chemical vapor transport. X-ray diffraction studies reveal complex structural relationships based on the ordering of erbium and chromium cations within octahedral sites.

Er₃CrS₆ : In this compound, the octahedral sites are exclusively occupied by Cr³⁺ cations, resulting in one-dimensional chains of edge-sharing CrS₆ octahedra.

Er₂CrS₄ : This sulfide exhibits an ordered arrangement where both Er³⁺ and Cr²⁺ cations occupy the available octahedral sites.

Er₄CrS₇ and Er₆Cr₂S₁₁ : In contrast to the previous examples, these two phases are characterized by a disordered arrangement of Er³⁺ and Cr²⁺ ions over the octahedral sites.

The structures of Er₂CrS₄, Er₄CrS₇, and Er₆Cr₂S₁₁ can be described as belonging to a homologous series with the general formula [M₂ₙ₊₁S₄ₙ₊₃]ˣ⁻ (where M = Er, Cr). Their anionic frameworks are built from M₂S₅ slabs of varying thickness, which are interconnected by one-dimensional octahedral chains. Within this series, Er₄CrS₇, Er₆Cr₂S₁₁, and Er₂CrS₄ represent the n=1, 2, and ∞ members, respectively.

Table 2: Structural Features of Ternary Erbium Chromium Sulfides

CompoundKey Structural FeatureCation Occupancy of Octahedral SitesReference
Er₃CrS₆1D chains of edge-sharing CrS₆ octahedraExclusively Cr³⁺
Er₂CrS₄Framework of M₂S₅ slabs (n=∞ member)Ordered Er³⁺ and Cr²⁺
Er₄CrS₇Framework of M₂S₅ slabs (n=1 member)Disordered Er³⁺ and Cr²⁺
Er₆Cr₂S₁₁Framework of M₂S₅ slabs (n=2 member)Disordered Er³⁺ and Cr²⁺

Local Structural Analysis and Coordination Environments

A detailed understanding of the local structure, including the coordination number and geometry around the erbium cations, is crucial for correlating structure with properties.

In the orthorhombic polymorph of Er₂S₃ , erbium cations exhibit two different coordination environments. One site features Er³⁺ bonded to seven S²⁻ atoms in a distorted pentagonal bipyramid, with Er-S bond distances ranging from 2.71 to 2.78 Å. The second site is 8-coordinate, with Er-S bond lengths spanning a wider range of 2.77 to 3.34 Å. thegoodscentscompany.com The monoclinic F-Er₂S₃ polymorph shows Er³⁺ in six, seven, and eight-fold coordination by sulfur. nih.govwikipedia.org

In ternary erbium chromium sulfides , the erbium ions also display varied coordination. Besides occupying octahedral sites (6-coordinate) as seen in Er₂CrS₄, they can also be found in seven-coordinate, monocapped trigonal prismatic sites. For example, in Er₄CrS₇, the average Er-S distance in the seven-coordinated site is approximately 2.82 Å.

The structure of the thioarsenate RbEr₂AsS₇ is a prime example of complex coordination. It contains two distinct Er³⁺ sites. One is nine-coordinate, forming [ErS₉] polyhedra that are connected through corners and faces. The other is seven-coordinate, forming [ErS₇] polyhedra that share edges. These different polyhedral chains link to form corrugated layers.

Extended X-ray absorption fine structure (EXAFS) is another powerful technique for probing local environments, especially in less-ordered or doped systems. For instance, EXAFS studies on erbium-doped chalcogenide glasses have shown that Er³⁺ ions are typically surrounded by seven sulfur atoms. This preference for higher coordination numbers (typically 6 to 9) is a defining characteristic of erbium's crystal chemistry in sulfide and related chalcogenide systems.

Table 3: Summary of Erbium Coordination in Various Sulfide Systems

Compound/SystemEr³⁺ Coordination Number(s)Coordination GeometryReference
Orthorhombic Er₂S₃7, 8Distorted pentagonal bipyramid, 8-coordinate geometry thegoodscentscompany.com
Monoclinic F-Er₂S₃6, 7, 8Not specified nih.govwikipedia.org
Erbium Chromium Sulfides6, 7Octahedral, Monocapped trigonal prism
RbEr₂AsS₇7, 9[ErS₇] and [ErS₉] polyhedra
Er-doped Ga-Ge-Sb-S glass7Not specified (amorphous)

Er³⁺ Coordination Polyhedra (e.g., [ErS₉], [ErS₇] in complex sulfides)

The structural chemistry of erbium sulfides is characterized by the diverse coordination environments adopted by the erbium(III) cation. The specific coordination number and geometry of the Er³⁺ ion are highly dependent on the stoichiometry and the nature of other elements present in complex sulfide structures. Coordination numbers for Er³⁺ typically range from six to nine in these compounds.

In the rubidium-containing erbium sulfide thioarsenate(III), RbEr₂AsS₇, two distinct coordination environments for erbium are observed. uni-stuttgart.de One crystallographically unique Er³⁺ cation is surrounded by nine sulfur atoms, forming an [ErS₉] polyhedron, while the other is coordinated to seven sulfur atoms, creating an [ErS₇] unit. uni-stuttgart.de The [ErS₉] polyhedra are connected through corners and faces, whereas the [ErS₇] units share common edges, both forming chain-like structures. uni-stuttgart.de

In ternary erbium chromium sulfides, such as Er₃CrS₆, Er³⁺ cations also exhibit multiple coordination geometries. conicet.gov.ar Structural analysis reveals that two of the erbium ions, Er(1) and Er(3), are surrounded by eight sulfur atoms in a bicapped trigonal-prismatic arrangement. conicet.gov.ar The third erbium ion, Er(2), is seven-coordinate, adopting a capped pseudo-octahedral geometry. conicet.gov.ar

A lower coordination number of six is common in other complex sulfide systems. In the thallium copper erbium sulfides TlCu₃Er₂S₅ and Tl₂Cu₅Er₃S₈, the Er³⁺ cations are exclusively found in an octahedral coordination, surrounded by six sulfide anions to form [ErS₆]⁹⁻ units. znaturforsch.com In TlCu₃Er₂S₅, these octahedra share edges to form linear chains, which then link via vertices. znaturforsch.com The average Er-S distances in these polyhedra generally increase with the coordination number and are comparable to those found in binary this compound (Er₂S₃). conicet.gov.ar

Coordination Environments of Er³⁺ in Selected Complex Sulfides

CompoundCoordination PolyhedronCoordination NumberGeometric ArrangementReference
RbEr₂AsS₇[ErS₉]9- uni-stuttgart.de
RbEr₂AsS₇[ErS₇]7- uni-stuttgart.de
Er₃CrS₆[ErS₈]8Bicapped trigonal-prismatic conicet.gov.ar
[ErS₇]7Capped pseudo-octahedral conicet.gov.ar
TlCu₃Er₂S₅[ErS₆]6Octahedral znaturforsch.com
Tl₂Cu₅Er₃S₈[ErS₆]6Octahedral znaturforsch.com

Anionic Sublattices and Bonding Analysis (e.g., S²⁻, (S₂) ²⁻ ligands, M₂S₅ slabs)

A notable feature in the crystal structure of RbEr₂AsS₇ is the presence of both simple sulfide (S²⁻) anions and disulfide dumbbells, (S₂) ²⁻. uni-stuttgart.de These different sulfur species coexist within the same structure, with the (S₂) ²⁻ units acting as end-on coordinating ligands for arsenic cations, forming complex [AsS₂(S₂) ]³⁻ anions. uni-stuttgart.de Sulfide and disulfide anions are also found outside the primary coordination sphere of arsenic, contributing to the coordination of erbium and rubidium cations. uni-stuttgart.de

In several ternary erbium chromium sulfides, the anionic framework is constructed from larger, repeating structural units. conicet.gov.arresearchgate.netacs.org In compounds like Er₂CrS₄, Er₆Cr₂S₁₁, and Er₄CrS₇, the network of metal-sulfur octahedra generates an anionic framework built from M₂S₅ slabs of varying thickness. researchgate.netacs.org These slabs are linked by one-dimensional chains of octahedra. conicet.gov.arresearchgate.netacs.org This structural relationship suggests that these compounds belong to a homologous series with a general formula [M₂ₙ₊₁S₄ₙ₊₃]ˣ⁻. researchgate.netacs.org The specific members of this series, such as Er₄CrS₇ (n=1), Er₆Cr₂S₁₁ (n=2), and Er₂CrS₄ (n=∞), are defined by the thickness of the M₂S₅ slabs. researchgate.netacs.org The charge balance is maintained by Er³⁺ cations located in high-coordination sites within channels defined by this anionic framework. researchgate.netacs.org

Defect Structures and Non-Stoichiometry in Erbium Sulfides

Point Defects and Extended Defect Analysis

Defect structures in crystalline solids, such as erbium sulfides, involve deviations from the perfect periodic arrangement of atoms. These can range from point defects (0-D) to more complex extended defects (1-D, 2-D). While non-stoichiometry is common in d- and f-block metal sulfides, the specific defect mechanisms can vary. everyscience.com

In complex ternary erbium chromium sulfides, a prominent form of defect is cation disorder. researchgate.netacs.org Single-crystal X-ray diffraction studies reveal that while some compounds like Er₂CrS₄ exhibit an ordered arrangement of Er³⁺ and Cr²⁺ cations on octahedral sites, others show significant disorder. researchgate.netacs.org Specifically, in Er₆Cr₂S₁₁ and Er₄CrS₇, the Er³⁺ and Cr²⁺ ions are disordered over the available octahedral sites. conicet.gov.arresearchgate.netacs.org This cationic disorder represents a type of point defect that influences the material's properties. reading.ac.uk

Furthermore, variations in stoichiometry in some complex sulfides can arise from extended defects rather than simple point defects like vacancies. researchgate.net Irregularities in the stacking of fundamental building units, such as the M₂S₅ slabs and octahedral chains found in erbium chromium sulfides, can lead to non-uniform mixing of structures and compositional variation. researchgate.net

Cation Site Occupancy in Ternary Erbium Chromium Sulfides

CompoundCation Occupancy on Octahedral SitesReference
Er₂CrS₄Ordered (Er³⁺ and Cr²⁺) researchgate.netacs.org
Er₆Cr₂S₁₁Disordered (Er³⁺ and Cr²⁺) conicet.gov.arresearchgate.netacs.org
Er₄CrS₇Disordered (Er³⁺ and Cr²⁺) conicet.gov.arresearchgate.netacs.org

Influence of Oxygen Vacancies in Oxy-sulfide Systems

In erbium oxy-sulfide (Er₂O₂S) systems, oxygen vacancies are significant intrinsic defects that can be intentionally introduced to modify the material's properties. researchgate.netresearchgate.net These vacancies are missing oxygen atoms from the crystal lattice, which can alter the electronic structure and create active sites for chemical processes. researchgate.netacs.org

The creation of oxygen vacancies in erbium oxy-sulfide can be facilitated during synthesis. For instance, the use of a Na₂CO₃ flux during the preparation of Er₂O₂S has been shown to generate oxygen vacancies. researchgate.net The presence of these vacancies can be investigated and confirmed through various analytical techniques. researchgate.net Changes in the material's band gap, variations in the lattice volume, and analysis of O 1s X-ray photoelectron spectroscopy (XPS) spectra can all provide evidence for the existence of oxygen vacancies. researchgate.net In rare-earth systems, surface oxygen vacancies are known to act as active sites that can, for example, enhance the adsorption of sulfide ions in photoelectrochemical applications. acs.org These vacancies create localized electronic states and can serve as centers for catalytic activity or influence luminescence properties. researchgate.netacs.org

Electronic Structure and Band Theory of Erbium Sulfide Materials

Electronic Band Structure Calculations and Analysis

The electronic band structure, which describes the ranges of energy that an electron is allowed to have, is a fundamental property of a solid. Band structure calculations for ErS have been performed using methods like the FP-LAPW within DFT. researchgate.net

Theoretical studies have consistently shown that erbium sulfide (B99878) (ErS) exhibits metallic behavior. researchgate.net Band structure diagrams indicate that this metallic nature is present in both the majority and minority spin channels, meaning there is no energy gap at the Fermi level for either spin orientation. researchgate.net In contrast, some related erbium compounds can be semiconductors. For example, doping can alter the electronic properties, and studies on Ca₁₋ₓErₓS have explored its potential as a dilute magnetic semiconductor. researchgate.net While GGA-PBE calculations initially predicted this alloy to be metallic, the inclusion of the Hubbard U correction (GGA-PBE+U and mBJ-PBE+U) revealed it to be a half-metallic ferromagnet, which is a material that is metallic for one spin direction and semiconducting for the other. researchgate.net

The presence of the magnetic erbium ion necessitates spin-polarized calculations to accurately model the electronic structure. unl.eduresearchgate.netmdpi.comresearchgate.netaps.org These calculations treat the spin-up and spin-down electrons separately, revealing differences in their energy levels and densities of states. For ErS, which is stable in a ferromagnetic phase, spin-polarized calculations show a metallic nature for both spin channels. researchgate.net The total magnetic moment for ErS has been calculated to be 2.18 µB, with the primary contribution arising from the f-electrons of the erbium atom. researchgate.net In the related Ca₁₋ₓErₓS alloy, GGA-PBE+U and mBJ-PBE+U calculations predicted a half-metallic ferromagnetic state with 100% spin-polarization at the Fermi level. researchgate.net

Density of States (DOS) Investigations

The Density of States (DOS) provides information about the number of available electronic states at each energy level. unl.eduresearchgate.net Investigations into the DOS of erbium sulfide and related compounds have been crucial for understanding their electronic and magnetic properties.

The 4f orbitals of erbium play a dominant role in the electronic structure of its compounds. researchgate.netresearchgate.net In erbium chalcogenides like ErS, the major contribution to the total magnetic moment comes from the f-electrons of erbium. researchgate.net Similarly, in studies of erbium-doped materials, the 4f orbitals of both erbium and ytterbium were found to occupy the majority of the total density of states, indicating that the spin magnetic moment is mainly provided by these orbitals. researchgate.net The strong correlation effects of these 4f electrons necessitate the use of methods like LDA+U to accurately position the occupied and unoccupied 4f bands in the electronic structure. researchgate.net In erbium oxychloride (ErOCl), first-principles DFT calculations show that the conduction band is primarily derived from the narrow erbium 4f contributions. rsc.org

Localization of Defect States within the Band Gap

In semiconductor materials, including those based on this compound, structural defects can create localized electronic states within the forbidden energy band gap. researchgate.net Theoretical and experimental studies on related materials demonstrate that the introduction of erbium as a substitutional defect is a primary mechanism for creating such localized states.

Ab-initio calculations performed on single-layer tungsten disulfide (WS2) with substitutional erbium defects (where an erbium atom replaces a tungsten atom, ErW) show that neutral erbium defects lead to the formation of localized defect states (LDS). arxiv.orgaip.orgresearchgate.net These states are clearly visible as dispersionless (localized) energy levels within the band structure, with some appearing inside the band gap and others deep within the valence band. aip.orgresearchgate.net The origin of these LDS is attributed to the f-orbital states of the erbium atom. arxiv.orgresearchgate.net Similar phenomena are observed in other two-dimensional transition metal dichalcogenides; for instance, lanthanide dopants in MoS2 introduce defect states near the valence band maximum. arxiv.org

The presence of these defect states significantly alters the material's electronic and optical properties. They create new pathways for electronic transitions that are otherwise forbidden in the pristine material. arxiv.org Studies on erbium-doped zinc sulfide (ZnS) and other wide-bandgap materials show that erbium-related defects can act as carrier traps, facilitating band-to-defect transitions that result in luminescence. arxiv.orgaip.org The specific energy and position of these localized states within the band gap dictate the optical and electronic behavior, influencing properties from photoluminescence to electrical conductivity. researchgate.netbohrium.com

Fermi Energy Optimization and Effective Mass Studies

The strategic manipulation of the Fermi energy and the effective mass of charge carriers is crucial for tailoring the thermoelectric and electronic properties of semiconductor materials. Research on materials where erbium is used as a substitutional element highlights its effectiveness in this optimization process.

Studies on bismuth selenide (B1212193) (Bi2Se3) have shown that the isovalent substitution of erbium for bismuth can decouple the typically interdependent Seebeck coefficient and electrical conductivity. researchgate.netresearchgate.net This decoupling is achieved through the optimization of the Fermi energy and an enhancement of the effective mass. researchgate.netresearchgate.net Numerical calculations indicate that erbium substitution alters the Fermi energy of the Bi2Se3 material, which in turn enhances the effective mass. researchgate.netresearchgate.net

In one study, an optimum composition of Bi1.85Er0.15Se3 was identified, demonstrating that a minimal amount of erbium substitution was required to significantly improve thermoelectric performance. researchgate.net This enhancement is attributed to the creation of a new energy state near the Fermi level, which acts as a source of electrons for the conduction band, thereby improving the density of states for conducting electrons. researchgate.net While this specific research was conducted on bismuth selenide, it demonstrates a key principle applicable to chalcogenide systems: erbium substitution can be a powerful tool for tuning Fermi levels and effective mass to enhance electronic performance.

Table 1: Effect of Erbium Substitution on Thermoelectric Properties of Bismuth Selenide at 473 K researchgate.net
Sample CompositionSeebeck Coefficient (μV/K)Electrical Conductivity (S/m)Power Factor (μW/mK²)Figure of Merit (zT)
Bi2Se3 (Pristine)-125~45000~70~0.18
Bi1.85Er0.15Se3-150~55000~125~0.35

Influence of Doping and Substitutions on Electronic Properties

The introduction of erbium through doping or substitution profoundly influences the electronic properties of host semiconductor materials. This is a widely used strategy to tune material characteristics for specific applications, such as optoelectronics and spintronics. mdpi.com The effects are largely driven by the stable trivalent state (Er³⁺) erbium typically assumes and the unique electronic transitions associated with its 4f electrons. arxiv.orgarxiv.org

In various host lattices, erbium doping leads to significant changes in fundamental electronic parameters:

Carrier Concentration and Resistivity: In zinc-doped cadmium oxide (CdO:Zn) thin films, co-doping with erbium enhances the carrier concentration and reduces electrical resistivity. bohrium.com Hall effect measurements confirmed that as the erbium doping concentration increased from 0 to 1.5 wt%, the carrier concentration increased and resistivity decreased. bohrium.com

Band Gap Modification: Doping can alter the band gap of the host material. For Er co-doped CdO:Zn films, the optical bandgap was observed to increase from 2.62 eV to 2.96 eV. bohrium.com Conversely, in other systems, doping can introduce defect levels that effectively narrow the band gap. researchgate.net

Electronic Structure: First-principles calculations on erbium-doped gallium nitride (GaN) show that the substitution of gallium with erbium alters the electronic structure, potentially inducing semi-metallic or semiconducting behavior depending on the theoretical model used. researchgate.net In erbium-doped WS2, the doping effectively reduces the density of tungsten vacancy defects, leading to a lower density of surface trapping states and a higher density of carriers. nih.gov

Charge State Stability: The stability of the erbium charge state is critical. In zinc sulfide (ZnS), erbium is found to be stable only as Er³⁺. arxiv.orgaip.org Similarly, in molybdenum disulfide (MoS2), erbium maintains a +3 charge state. arxiv.org This consistent trivalent state ensures that erbium atoms act as stable dopant centers.

The following table summarizes the observed effects of erbium doping on the electronic properties of various semiconductor materials, illustrating the versatility of erbium as a dopant.

Photoluminescence and Luminescence Spectroscopy

Erbium-doped sulfide materials are of significant interest due to their unique photoluminescence properties, particularly their efficiency in upconversion and mid-infrared emission. researchgate.net The low phonon energy of sulfide hosts reduces the probability of non-radiative decay, making them promising for various photonic applications. uga.edu

Upconversion is a process where low-energy photons, typically in the near-infrared (NIR) range, are converted to higher-energy photons, resulting in visible (VIS) or ultraviolet (UV) light emission. uga.eduhoriba.com Trivalent erbium (Er³⁺) ions are particularly well-suited for upconversion due to their ladder-like electronic energy levels. uga.edu In erbium-doped sulfide systems, such as CaS:Er³⁺, excitation with NIR light can lead to visible luminescence, a property valuable for applications like medical imaging.

The process often involves the absorption of multiple NIR photons. For instance, under 980 nm excitation, Er³⁺ ions can exhibit green emissions around 524 nm and 541 nm, corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, respectively, and a red emission around 650 nm from the ⁴F₉/₂ → ⁴I₁₅/₂ transition. researchgate.net The mechanism can involve excited-state absorption (ESA) or energy transfer (ET) from a sensitizer (B1316253) ion, such as Yb³⁺, to the Er³⁺ ion. researchgate.netresearchgate.net In some sulfide hosts like NaYS₂, intense upconversion emission from various excited states of Er³⁺ is observed, with a favorable green-to-red emission ratio. researchgate.net However, in Yb³⁺/Er³⁺ co-doped NaYS₂, low-lying S²⁻ to Yb³⁺ charge transfer transitions can quench the green emission. researchgate.net

The efficiency of upconversion can be significantly enhanced in glass-ceramic structures compared to the base glass. researchgate.net For example, in Er³⁺-doped chalcohalide glass-ceramics, intense green upconversion luminescence is observed under both 808 nm and 975 nm excitation. researchgate.net

Erbium-doped sulfide glasses are excellent candidates for mid-infrared (mid-IR) applications due to their extended transparency in this region and the low phonon energy of the host material, which minimizes non-radiative decay. spiedigitallibrary.orgresearchgate.net This allows for efficient radiative transitions in the mid-IR range. spiedigitallibrary.org

Several mid-IR emission bands have been identified in erbium-doped gallium lanthanum sulfide (GLS) glasses and fibers, with transitions observed at approximately 2.0 µm, 2.75 µm, 3.6 µm, and 4.5 µm. researchgate.netoptica.org These broad emission features are characteristic of glass hosts and suggest the potential for wide wavelength tunability. researchgate.net Specifically, the emission around 4.5 µm is attributed to the ⁴I₉/₂ → ⁴I₁₁/₂ transition. spiedigitallibrary.org In Ge₂₀Ga₅Sb₁₀S₆₅ glasses doped with Er³⁺, this transition has been characterized for potential fiber laser applications. spiedigitallibrary.org

In other sulfide glass systems, such as Ga₂S₃–GeS₂–Sb₂S₃ doped with Er₂S₃, photoluminescence bands in the mid-IR have been observed with maxima at 1700 nm (⁴I₉/₂ → ⁴I₁₃/₂) and 2490 nm. bitp.kiev.ua Similarly, Er³⁺-doped Ga₂Ge₅S₁₃ glass exhibits mid-IR emissions around 2.7 µm, 3.6 µm, and 4.5 µm. optica.org The mid-infrared emission at ~2.8 µm, corresponding to the ⁴I₁₁/₂ → ⁴I₁₃/₂ transition, has also been observed in Er³⁺-doped GeS₂-Ga₂S₃-CsI glass-ceramics. researchgate.net

f-f Electronic Transitions of Erbium Ions in Sulfide Hosts

The characteristic optical properties of erbium-doped materials stem from the electronic transitions within the 4f shell of the Er³⁺ ion. uga.edu The 4f electrons are shielded by the outer 5s and 5p orbitals, which means the host material has a minimal effect on the energy levels of the f-orbitals. uga.eduaip.org This results in sharp, well-defined absorption and emission lines that are characteristic of the Er³⁺ ion, regardless of the host. uga.edu In sulfide hosts, these f-f transitions are particularly efficient due to the low phonon energy of the material. researchgate.net

Diffuse reflectance spectroscopy of materials like RbEr₂AsS₇ shows the typical f-f transitions of Er³⁺. uni-stuttgart.demdpi.com

The energy level structure of the Er³⁺ ion consists of numerous states within the 4f¹¹ configuration. A partial Grotrian diagram illustrates the various energy levels and the possible transitions between them. utexas.edu Key transitions include:

Absorption: ⁴I₁₅/₂ → ⁴I₁₃/₂ (~1535 nm), ⁴I₁₅/₂ → ⁴I₁₁/₂ (~980 nm), ⁴I₁₅/₂ → ⁴I₉/₂ (~808 nm). optica.orgd-nb.info

Visible Emission (Upconversion): ²H₁₁/₂ → ⁴I₁₅/₂, ⁴S₃/₂ → ⁴I₁₅/₂ (green), ⁴F₉/₂ → ⁴I₁₅/₂ (red). researchgate.netresearchgate.net

Mid-Infrared Emission: ⁴I₁₁/₂ → ⁴I₁₃/₂ (~2.7-2.8 µm), ⁴I₉/₂ → ⁴I₁₁/₂ (~4.5 µm), ⁴F₉/₂ → ⁴I₉/₂ (~3.6 µm). researchgate.netoptica.orgresearchgate.net

The probabilities of these transitions can be calculated using the Judd-Ofelt theory, which provides information on the radiative properties, including branching ratios and spontaneous transition probabilities. spiedigitallibrary.orgnih.gov For instance, in an oxyfluoride tellurite (B1196480) glass, the predicted spontaneous transition probability for the 2.7 μm emission (⁴I₁₁/₂→ ⁴I₁₃/₂) was calculated to be 39.97 s⁻¹. nih.gov

The table below presents a selection of observed transitions in erbium-doped sulfide systems.

TransitionWavelength/RegionTypeHost System ExampleReference
⁴I₁₅/₂ → ⁴I₁₃/₂~1535 nmAbsorptionAs₂S₃ d-nb.info
⁴I₁₅/₂ → ⁴I₁₁/₂~980 nmAbsorptionGa₂Ge₅S₁₃ optica.org
⁴I₁₅/₂ → ⁴I₉/₂~808 nmAbsorptionGa₂Ge₅S₁₃ optica.org
²H₁₁/₂ → ⁴I₁₅/₂~524 nmUpconversion EmissionMoS₂ researchgate.net
⁴S₃/₂ → ⁴I₁₅/₂~541 nmUpconversion EmissionMoS₂ researchgate.net
⁴F₉/₂ → ⁴I₁₅/₂~650 nmUpconversion EmissionMoS₂ researchgate.net
⁴I₁₁/₂ → ⁴I₁₃/₂~2.7-2.8 µmMid-IR EmissionGeS₂-Ga₂S₃-CsI researchgate.net
⁴I₉/₂ → ⁴I₁₁/₂~4.5 µmMid-IR EmissionGa₂Ge₅S₁₃ optica.org
⁴F₉/₂ → ⁴I₉/₂~3.6 µmMid-IR EmissionGallium Lanthanum Sulfide researchgate.net

The lifetime of an excited state is determined by both radiative and non-radiative decay processes. In sulfide glasses, the low phonon energy leads to a significant reduction in non-radiative decay rates, resulting in longer fluorescence lifetimes for the excited states of Er³⁺ ions compared to oxide or fluoride (B91410) hosts. optica.orggoogle.com This enhances the quantum efficiency of radiative transitions. optica.org

For example, in Er³⁺-doped Ga₂Ge₅S₁₃ glass, the emission lifetimes of the first four excited states were measured to be approximately 4.56 ms (B15284909) (⁴I₁₃/₂), 2.65 ms (⁴I₁₁/₂), 1.15 ms (⁴I₉/₂), and 0.226 ms (⁴F₉/₂). optica.org The long lifetime of the ⁴I₉/₂ level, over a millisecond, is particularly noteworthy and reflects the reduced non-radiative relaxation. optica.org In gallium lanthanum sulfide (GLS) glass, the decay rates are dominated by radiative decay, indicating very low non-radiative rates. optica.org

Non-radiative decay can still occur through mechanisms such as multiphonon relaxation, energy transfer to impurities (like OH⁻ groups), and cross-relaxation between adjacent Er³⁺ ions. optica.orgnih.gov The impurity Auger effect, where energy is transferred to free electrons, can also act as a non-radiative de-excitation pathway, decreasing the excited-state lifetime. aps.org

The table below shows a comparison of radiative and measured lifetimes for some excited states of Er³⁺ in different sulfide glass hosts.

Host GlassExcited StateRadiative Lifetime (τ_rad) (ms)Measured Lifetime (τ_exp) (ms)Quantum Efficiency (η)Reference
Ge₂₀Ga₅Sb₁₀S₆₅⁴I₁₃/₂-1.95- spiedigitallibrary.org
Ge₂₀Ga₅Sb₁₀S₆₅⁴I₁₁/₂-1.43- spiedigitallibrary.org
Ge₂₀Ga₅Sb₁₀S₆₅⁴I₉/₂-0.7267% spiedigitallibrary.org
Ga₂Ge₅S₁₃⁴I₁₃/₂-4.56- optica.org
Ga₂Ge₅S₁₃⁴I₁₁/₂-2.65- optica.org
Ga₂Ge₅S₁₃⁴I₉/₂1.491.15~77% optica.orgoptica.org
Ga₂Ge₅S₁₃⁴F₉/₂-0.226- optica.org
Gallium Lanthanum Sulfide⁴I₉/₂0.330.59 - 0.79- core.ac.uk

The energy of lattice vibrations, or phonons, plays a critical role in the luminescence efficiency of rare-earth ions. Host materials with high phonon energies, such as silica (B1680970) glasses (~1000 cm⁻¹), promote non-radiative decay through multiphonon relaxation, where the energy gap between two electronic levels is bridged by the emission of multiple phonons. optica.orgoptica.org This process effectively quenches luminescence from levels with small energy gaps to the next lower level. optica.org

Sulfide glasses, in contrast, are characterized by low maximum phonon energies (generally around 425 cm⁻¹). optica.org This low phonon energy significantly reduces the probability of multiphonon relaxation, as a larger number of phonons would be required to bridge the same energy gap. researchgate.net As a result, radiative transitions become more dominant, leading to higher quantum efficiencies and longer lifetimes for many excited states. optica.orgcore.ac.uk The suppression of non-radiative decay is a key reason why sulfide hosts are advantageous for mid-infrared lasers, as transitions in this spectral region often have smaller energy gaps. researchgate.net The nearly temperature-independent fluorescence lifetimes observed for some transitions in sulfide glasses further indicate a negligible contribution from multiphonon decay. optica.org

Diffuse Reflectance Spectroscopy (DRS) for Optical Band Gap Determination

Diffuse Reflectance Spectroscopy (DRS) is a important technique for characterizing the optical properties of powder samples, such as this compound and its compounds. This method is particularly useful for determining the optical band gap, which is a fundamental property of semiconductor materials. The process involves irradiating the sample with light of varying wavelengths and measuring the diffusely reflected light. The collected data is then transformed using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. By plotting the transformed data against photon energy, the optical band gap can be extrapolated.

In a study on a rubidium-containing this compound thioarsenate(III), RbEr₂AsS₇, DRS was employed to determine its optical properties. The resulting Kubelka-Munk plot revealed an optical band gap of 2.42 eV. uni-stuttgart.deresearchgate.netdntb.gov.ua This value is crucial for understanding the electronic structure and potential applications of the material. The spectrum also exhibited characteristic f-f transitions of the Er³⁺ ions, further confirming the presence and electronic environment of erbium within the crystal structure. uni-stuttgart.deresearchgate.net

The determination of the optical band gap through DRS provides valuable insights into the electronic transitions occurring within this compound-based materials. This information is essential for tailoring their properties for specific optical and electronic applications.

Photoexcitation Mechanisms (e.g., Ligand-to-Metal Charge Transfer Bands)

Photoexcitation in this compound and related materials can occur through various mechanisms, including the promotion of an electron from a ligand-based molecular orbital to a metal-based one, known as a ligand-to-metal charge transfer (LMCT). nih.gov These transitions are significant as they can drive photochemical reactions. nih.gov In sulfide-containing host lattices, the presence of a ligand-to-metal charge transfer band has been identified as a useful mechanism for exciting the system. uga.edu

LMCT transitions are typically characterized by high molar extinction coefficients. nih.gov The energy of these transitions is influenced by the nature of the ligand and the metal ion. nih.gov Strong π-donating ligands, such as sulfides, can raise the energy of the metal's t₂g orbitals, leading to low-energy LMCT transitions. nih.gov

In the context of erbium-doped systems, photoexcitation can lead to upconversion, where lower energy photons are converted to higher energy ones. uga.edu This process is facilitated by the ladder-like energy levels of the erbium ion's f-f transitions. uga.edu The efficiency of these processes can be influenced by the host material. Sulfide hosts are considered low phonon energy materials, which can decrease the probability of non-radiative decay and enhance emission properties. uga.edu

Spectroscopic Studies of Erbium-Doped Sulfide Glasses and Fibers (e.g., Gallium Lanthanum Sulfide)

Gallium lanthanum sulfide (Ga-La-S) glasses have emerged as promising host materials for rare-earth ions like erbium (Er³⁺) for mid-infrared (mid-IR) applications. soton.ac.ukoptica.orgnih.govresearchgate.net Spectroscopic studies of Er³⁺-doped Ga-La-S glasses and fibers have demonstrated their potential for use in mid-IR fiber lasers. soton.ac.ukoptica.orgnih.govresearchgate.net These materials exhibit a wide transmission window and low phonon energies, which are advantageous for promoting radiative transitions and minimizing non-radiative decay. optica.org

Key findings from spectroscopic analyses of Er³⁺-doped Ga-La-S systems include:

Broad Mid-IR Emission: Er³⁺-doped Ga-La-S glasses and fibers exhibit broad emission bands in the mid-IR region, with notable transitions observed at approximately 2.0, 2.75, 3.6, and 4.5 µm. soton.ac.ukoptica.orgnih.govresearchgate.net

High Rare-Earth Solubility: Ga-La-S glasses demonstrate excellent solubility for rare-earth ions, allowing for high doping concentrations. This is a significant advantage over other chalcogenide glasses like As₂S₃, which have very low rare-earth solubility. optica.org

Favorable Radiative Properties: The high refractive index of Ga-La-S glasses leads to increased probabilities of spontaneous emission, resulting in higher absorption and emission cross-sections compared to silica glasses. optica.org The low phonon energy of the host material significantly reduces multiphonon decay rates, particularly for energy levels with small gaps. optica.org

In a specific study on Er³⁺-doped Ga₂Ge₅S₁₃ glass, another sulfide-based system, excitation at around 800 nm resulted in mid-IR fluorescence bands corresponding to the ⁴I₁₁/₂ → ⁴I₁₃/₂ (~2.7 µm) and ⁴I₉/₂ → ⁴I₁₁/₂ (~4.5 µm) transitions. optica.org The long, millisecond-scale emission lifetime of the ⁴I₉/₂ level at room temperature indicated a negligibly small nonradiative decay rate, further highlighting the benefits of low-phonon-energy sulfide hosts. optica.org

Optical Anisotropy and Selection Rules in Layered Structures

Layered materials, including some sulfide compounds, can exhibit significant optical anisotropy, meaning their optical properties depend on the polarization of light relative to the crystal axes. wpmucdn.comnih.gov This anisotropy arises from the differences in bonding and electronic structure between the layers (intralayer) and within the layers (interlayer). nih.gov In materials with layered or chain-like structures, such as the rubidium-containing this compound thioarsenate(III) (RbEr₂AsS₇), the arrangement of atoms can lead to directional variations in properties. uni-stuttgart.deresearchgate.net

The optical anisotropy in such materials can be quantified by birefringence (the difference in the real part of the refractive index) and dichroism (the difference in the imaginary part of the refractive index). wpmucdn.com These properties are governed by dipole-transition selection rules, which determine whether a particular electronic transition is allowed or forbidden for a given light polarization. wpmucdn.comaip.org.au

For example, in layered transition metal dichalcogenides (TMDCs), the strong in-plane covalent/ionic bonds and weak out-of-plane van der Waals forces result in substantial birefringence. nih.gov Similarly, materials with quasi-one-dimensional crystal structures can exhibit giant optical anisotropy due to a significant difference in polarizability along different crystallographic axes. wpmucdn.com While specific studies on the optical anisotropy and selection rules in this compound's layered structures are not extensively detailed in the provided results, the principles observed in other anisotropic layered materials, such as germanium sulfide (GeS), provide a framework for understanding these potential properties. researchgate.net In GeS, polarized Raman spectroscopy has been used to identify crystal orientation, and anisotropic optical transitions have been observed near the band edge. researchgate.net

Influence of Nanostructuring and Quantum Confinement on Optical Properties

Nanostructuring, particularly the synthesis of materials in the form of quantum dots (QDs), can significantly alter the optical properties of semiconductor compounds like this compound due to the quantum confinement effect. researchgate.netmdpi.com When the size of a semiconductor nanocrystal is reduced to a dimension comparable to or smaller than its exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material are replaced by discrete energy levels. mdpi.com This leads to a size-dependent increase in the optical band gap. mdpi.comresearchgate.net

Key effects of nanostructuring and quantum confinement on optical properties include:

Blue Shift in Absorption and Emission: As the particle size decreases, the band gap energy increases, causing a "blue shift" in the absorption and photoluminescence (PL) spectra to shorter wavelengths. researchgate.netresearchgate.net

Tunable Optical Properties: By controlling the size of the nanocrystals, the optical and optoelectronic properties can be precisely tuned. researchgate.net For instance, in erbium-doped zinc sulfide QDs with a crystallite size of approximately 3.6 nm, a band gap of 3.7 eV was observed, which is higher than the bulk value. researchgate.net

Enhanced Luminescence: The confinement of charge carriers can lead to an increased probability of radiative recombination, potentially enhancing photoluminescence intensity. researchgate.net

The synthesis of erbium-doped sulfide QDs offers a pathway to engineer materials with specific optical characteristics for applications in photonics, lasers, and sensing. researchgate.net For example, cadmium sulfide (CdS) QDs have been utilized as saturable absorbers in erbium-doped fiber lasers to generate Q-switched pulses. utm.my The size of these QDs, with an average diameter of around 5.8 nm, is crucial for their nonlinear optical properties. utm.my The study of quantum confinement in this compound nanostructures is essential for developing next-generation optoelectronic devices with tailored functionalities.

Compound Information

Table 4: PubChem CIDs for Mentioned Compounds

Compound Name PubChem CID
Erbium sulfide (B99878) (Er2S3) 166638
Erbium 23980
Sulfur 5362487
Erbium(III) oxide (Er2O3) 159423
Erbium chloride (ErCl3) 66224
Hydrogen sulfide (H2S) 402
Calcium sulfide (CaS) 82931

Magnetic Properties and Fundamental Magnetic Phenomena in Erbium Sulfide

Magnetic Susceptibility and Magnetization Studies

Magnetic susceptibility and magnetization measurements are fundamental tools for characterizing the magnetic behavior of erbium sulfide (B99878) compounds. At high temperatures, many erbium sulfide materials exhibit paramagnetic behavior, following the Curie-Weiss law. conicet.gov.ar This behavior is indicative of the presence of localized magnetic moments that are randomly oriented in the absence of an external magnetic field.

For erbium sesquisulfide (Er₂S₃), a Curie-Weiss fit to low-field magnetic susceptibility data between 100 and 300 K yields an effective magnetic moment of 9.65 μB per Er³⁺ ion. researchgate.net This value is in close agreement with the theoretical free-ion value for Er³⁺. Similarly, studies on various ternary erbium chromium sulfides show that they follow Curie-Weiss behavior at high temperatures, with effective magnetic moments consistent with theoretical calculations for the constituent Er³⁺ and chromium cations. conicet.gov.ar

In the quaternary sulfide EuErCuTe₃, a related chalcogenide, the temperature-dependent inverse molar magnetic susceptibility was analyzed. mdpi.com Applying the Curie-Weiss law at temperatures from 50 to 300 K yielded a Curie constant C₅₀₋₃₀₀K = 0.241 m³·K·kmol⁻¹. mdpi.com However, at lower temperatures, the susceptibility deviates from this law, indicating a transition to an ordered magnetic state, characteristic of ferrimagnetic compounds. mdpi.com For the ternary selenide (B1212193) SrErCuSe₃, the effective magnetic moment was determined to be approximately 9.52 μB, which aligns well with the theoretically expected value for Er³⁺ (9.59 μB), confirming that the erbium ions are the primary source of magnetism in this compound. mdpi.com

Magnetization measurements as a function of an applied magnetic field provide further insight. For instance, in Er₂CrS₄, the magnetization does not approach saturation even at high fields, which, combined with a low magnetic moment value, suggests the absence of an uncompensated moment from either the erbium or chromium sub-lattices. reading.ac.uk

Role of Erbium 4f Electrons in Magnetic Moments

The magnetic properties of erbium-containing compounds are fundamentally dictated by the electronic configuration of the erbium ion, typically present in its trivalent state (Er³⁺). The magnetic moment of the Er³⁺ ion arises from its unpaired 4f electrons. bohrium.com The theoretical magnetic moment for a free Er³⁺ ion, calculated using the Landé formula, is 9.58-9.59 μB. conicet.gov.armdpi.com

Experimental studies on various erbium sulfides confirm the dominant role of these 4f electrons. In magnetic susceptibility measurements, the effective magnetic moment (μₑ₟₟) derived from fitting the data to the Curie-Weiss law is often compared to this theoretical value.

For Er₂S₃, the experimental effective magnetic moment is 9.65 μB per Er³⁺ ion. researchgate.net

In ternary erbium chromium sulfides, the total effective magnetic moments are in good agreement with values calculated based on the free-ion moment for Er³⁺ and the spin-only moment for the chromium cations. conicet.gov.ar

In the quaternary compound EuErCuS₃, the ferrimagnetism arises from the interaction between the magnetic moments of the Eu²⁺ (7.94 μB) and Er³⁺ (9.59 μB) ions. mdpi.comuni-stuttgart.de

The presence of a crystal field in the solid state can lead to the splitting of the Er³⁺ energy levels, which can affect the magnetic behavior at low temperatures. mdpi.com However, at higher temperatures in the paramagnetic regime, the experimental moments align well with the free-ion value, underscoring the primary contribution of the 4f electrons.

Anisotropy of Magnetic Properties in Crystalline Erbium Sulfides

Magnetic anisotropy refers to the dependence of a material's magnetic properties on the direction of measurement within the crystal lattice. This phenomenon is particularly significant in rare-earth compounds due to the interaction of the non-spherical 4f electron cloud with the crystal's electric field.

Magnetic Interactions in Ternary and Quaternary this compound Compounds

The introduction of additional elements into the this compound system, creating ternary and quaternary compounds, leads to more complex magnetic behaviors. The presence of both d-block (e.g., chromium) and f-block (erbium) elements allows for three distinct types of magnetic exchange interactions to coexist: d-d, d-f, and f-f. conicet.gov.ar

d-d interactions: These occur between the transition metal ions, such as Cr-Cr interactions. In compounds like Er₂CrS₄ and Er₃CrS₆, the initial magnetic ordering at a higher temperature is attributed to the ordering of the chromium sub-lattice, driven by these d-d interactions. researchgate.netnih.gov

f-f interactions: These are the interactions between the erbium ions (Er-Er). They are typically weaker and manifest at lower temperatures, leading to the secondary ordering of the erbium sub-lattice, as seen in Er₂CrS₄ at 10 K. researchgate.netnih.gov

d-f interactions: These interactions occur between the transition metal and the rare-earth ions (e.g., Cr-Er). The interplay between all three types of interactions dictates the final magnetic ground state of the material.

In the erbium-chromium-sulfide system, several distinct phases such as Er₄CrS₇, Er₃CrS₆, Er₆Cr₂S₁₁, and Er₂CrS₄ have been identified. conicet.gov.arresearchgate.netnih.gov While Er₄CrS₇ remains paramagnetic, the others show successive magnetic transitions. conicet.gov.arresearchgate.netnih.gov For example, Er₂CrS₄ first undergoes antiferromagnetic ordering of the chromium sub-lattice at Tₙ(Cr) = 42 K, followed by the ordering of the erbium sub-lattice at Tₙ(Er) = 10 K. researchgate.netnih.gov

In quaternary systems like EuErCuS₃, the magnetic properties are governed by the interactions between the two different lanthanide ions, Eu²⁺ and Er³⁺. mdpi.comuni-stuttgart.de These compounds exhibit ferrimagnetism, with the transition temperature decreasing as the chalcogen (S, Se, Te) becomes heavier, from 5.0 K for the sulfide to 4.2 K for the telluride. mdpi.comuni-stuttgart.de The study of these complex sulfides provides a platform for exploring the rich physics arising from competing magnetic interactions.

Electron Paramagnetic Resonance (EPR) Studies of Erbium in Sulfide Matrices

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique utilized for studying materials with unpaired electrons. wikipedia.org It is a valuable tool for the characterization of rare earth ion impurities, such as erbium (Er³⁺), in various crystalline and amorphous host materials. scispace.com The methodology is analogous to nuclear magnetic resonance (NMR), but it excites the spins of electrons instead of atomic nuclei. wikipedia.org Direct EPR investigations of materials doped with erbium require low temperatures and can provide detailed information regarding the Zeeman splitting and hyperfine interactions of the ground state. scispace.com The resulting EPR spectra are highly dependent on the host matrix, offering a way to characterize local structural variations. scispace.com

When an Er³⁺ ion is incorporated into a sulfide matrix, its EPR spectrum is influenced by the local crystal field symmetry created by the surrounding sulfide ions. This interaction can lead to anisotropic g-values, which are a key parameter obtained from EPR measurements. nih.gov For instance, studies on Er³⁺ in other matrices have identified distinct EPR signals corresponding to different local symmetries, such as cubic, trigonal, and monoclinic sites. aps.org In a study of Er³⁺ in silicon co-implanted with oxygen, centers with monoclinic and trigonal symmetry were observed, with principal g-values of approximately g₁≈0.8, g₂≈4.5, g₃≈9.9 for the monoclinic site. aps.org

While specific EPR studies dedicated exclusively to this compound (Er₂S₃) are not extensively documented in the provided results, the principles can be inferred from studies of erbium in other environments and of sulfur-containing radicals. The photolysis of various sulfur-containing compounds like mercaptans and disulfides is known to produce thiyl radicals (RS•), which can be characterized by EPR. cdnsciencepub.com Furthermore, EPR has been extensively used to characterize paramagnetic iron-sulfur ([Fe-S]) clusters in biological systems, where the g-values serve as a fingerprint for their electronic structure. nih.govnih.govnih.gov

For erbium in a sulfide matrix, the EPR spectrum would be expected to provide information on:

Local Symmetry: The g-tensor values would reveal the symmetry of the crystal field around the Er³⁺ ion.

Hyperfine Interactions: The interaction between the electron spin and the nuclear spin of the ¹⁶⁷Er isotope (I=7/2) would produce a characteristic hyperfine structure, providing further insight into the electronic wavefunction.

Structural Changes: Variations in the EPR signal could indicate changes in the local environment of the Er³⁺ ion, for example, due to defects, strain, or the presence of different phases. scispace.com

Optically Detected Magnetic Resonance (ODMR) is a related technique that can be employed when a direct correlation with the material's optical properties is needed. scispace.com

EPR g-values for Er³⁺ in Different Symmetries (Example from Er in Si+O Matrix)
Symmetryg₁g₂g₃Source
Monoclinic~0.8~4.5~9.9 aps.org
TrigonalData indicates presence but specific values not detailed in abstract aps.org

Computational Modeling of Magnetic Structures and Exchange Interactions

Computational modeling is a critical tool for understanding the complex magnetic properties of materials like this compound at an atomic level. Methods such as density-functional theory (DFT) are employed to investigate magnetic structures and the nature of exchange interactions between magnetic ions. researchgate.netchemrxiv.org These calculations can predict the most stable magnetic ordering (ferromagnetic, antiferromagnetic, or more complex arrangements like ferrimagnetic) and elucidate the pathways through which magnetic moments interact.

In the context of erbium compounds, computational studies have provided significant insights. For instance, ab initio molecular dynamics simulations help in understanding molecule-surface interactions and their effect on magnetism. researchgate.net DFT calculations have been used to support experimental findings, revealing stable adsorption configurations and identifying the specific orbital pathways responsible for exchange interactions, such as the Ni-Er exchange path when an erbium complex is adsorbed on a nickel surface. researchgate.net

Studies on ternary erbium chromium sulfides, such as Er₂CrS₄, Er₃CrS₆, and Er₆Cr₂S₁₁, reveal complex magnetic behaviors where both chromium and erbium sub-lattices can order magnetically at different temperatures. acs.org For example, Er₂CrS₄ exhibits antiferromagnetic ordering of the chromium sub-lattice at Tₙ(Cr) = 42 K, followed by ordering of the erbium sub-lattice at Tₙ(Er) = 10 K. acs.org Er₃CrS₆ shows ferromagnetic ordering for Cr at 30 K and for Er at 11 K. acs.org These behaviors are governed by the specific crystal structure and the resulting exchange interactions between Cr-Cr, Er-Er, and Cr-Er ions, which can be modeled computationally.

The key aspects explored through computational modeling include:

Electronic Band Structure: DFT simulations can calculate the electronic band structure and defect formation energies. For example, it can be determined that sulfur vacancies might act as deep traps, which would influence carrier mobility and potentially the magnetic properties.

Exchange Coupling Constants (J): The strength and sign (ferromagnetic vs. antiferromagnetic) of the magnetic exchange interactions between neighboring ions can be calculated. In lanthanide systems, these interactions are often weak. nih.gov For instance, in a study on samarium-sulfide complexes, the Sm-Sm exchange coupling constant (J'ex) was estimated to be -0.94 cm⁻¹, indicating an antiferromagnetic interaction mediated by the sulfide bridge. nih.gov

Magnetic Anisotropy: Calculations can determine the preferred orientation of the magnetic moments (magnetic anisotropy), which is particularly strong for erbium ions and is crucial for the development of single-molecule magnets. nih.gov

Structural-Magnetic Correlation: Modeling helps establish a relationship between the crystal structure and the observed magnetic properties. In the EuErCuCh₃ (Ch = S, Se, Te) series, a change in the chalcogen atom leads to variations in the crystal structure and a decrease in the magnetic phase transition temperature, a phenomenon that can be investigated through ab initio calculations. mdpi.com

Thermoelectric Properties and Energy Conversion Applications of Erbium Sulfides

Electrical Conductivity and Charge Transport Mechanisms

The electrical conductivity (σ) is a crucial parameter in determining the thermoelectric performance of a material. linseis.com In semiconductors, electrical conductivity is a function of both the charge carrier concentration (n) and the carrier mobility (μ), as described by the equation σ = neμ, where 'e' is the elementary charge. nih.gov For erbium-substituted materials like Co1.1Fe1.9-xErxO4, the charge transport is understood through complex impedance analysis, which helps to correlate the material's structural properties with its electrical behavior. researchgate.net In these systems, the electrical transport properties are often governed by a small polaron conduction mechanism. researchgate.net

The challenge in optimizing thermoelectric materials lies in the interdependent nature of their transport properties. Often, an increase in electrical conductivity is accompanied by an undesirable change in the Seebeck coefficient. x-mol.net However, strategies such as post-processing side chain removal in certain conductive polymers have shown that it's possible to significantly enhance electrical conductivity by increasing charge carrier density and reducing carrier localization, without a corresponding increase in the degree of doping. nih.gov While not directly about erbium sulfide (B99878), this illustrates a general principle in materials science of decoupling related electronic parameters.

Seebeck Coefficient and Thermoelectric Power Factor Enhancement

The Seebeck coefficient (S), or thermopower, quantifies the magnitude of an induced thermoelectric voltage in response to a temperature difference across the material. linseis.com A high Seebeck coefficient is desirable for a good thermoelectric material. linseis.comresearchgate.net The power factor (PF), defined as S²σ, is a key metric for evaluating the electrical performance of a thermoelectric material. nih.govarxiv.org

A significant challenge in the field is the unfavorable coupling between the Seebeck coefficient and electrical conductivity. x-mol.net Typically, strategies to increase carrier concentration to boost electrical conductivity lead to a decrease in the Seebeck coefficient. researchgate.net However, research has shown that it is possible to decouple these properties. For instance, the isovalent substitution of erbium in bismuth selenide (B1212193) (Bi2Se3) has been reported to cause a simultaneous enhancement in both the Seebeck coefficient and electrical conductivity. x-mol.net This decoupling is achieved through the optimization of the material's effective mass and Fermi energy. x-mol.netresearchgate.net In some doped sulfide systems, a high power factor has been achieved by combining a moderate Seebeck coefficient (above 150 µV/K) with enhanced electrical conductivity. nih.gov

The following table shows the Seebeck coefficient and power factor for a related layered bismuth-sulfide compound, LaO1-xFxBiS2, at 480 °C.

F Concentration (x)Seebeck Coefficient (S) at 480 °C (µV/K)Power Factor (PF) at 480 °C (µW/cmK²)
02001.9
0.05~175~1.5
0.1~150~1.0
0.2~125~0.5
Data derived from graphical representations in arxiv.org.

This data illustrates that as the fluorine concentration increases, both the Seebeck coefficient and the power factor decrease. arxiv.org

Figure of Merit (ZT) Optimization Strategies

The dimensionless figure of merit, ZT = (S²σ/κ)T, is the ultimate measure of a thermoelectric material's conversion efficiency. nih.gov Optimizing ZT is a significant challenge because its constituent parameters—Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ)—are often interdependent. nih.govx-mol.net The primary strategies for maximizing ZT involve either increasing the power factor (S²σ) or minimizing the thermal conductivity, or ideally both. linseis.com

Historically, a ZT value of 1 was considered a benchmark, but optimized materials now achieve values of 2 or higher. linseis.com This improvement has been driven by strategies such as nanostructuring, which can significantly reduce lattice thermal conductivity without severely impacting the power factor. linseis.com For example, in Bi2SeS2, iodine doping led to a maximum ZT of 0.56 at 773 K, a threefold improvement over the pristine sample, by simultaneously enhancing the power factor and reducing thermal conductivity through enhanced phonon scattering from nanoprecipitates. nih.gov

Isovalent substitution is a powerful strategy for optimizing thermoelectric properties. sciopen.com It involves replacing an element in the crystal lattice with another element from the same group in the periodic table, which has the same valence state but differs in mass, size, and electronegativity. This technique can effectively decouple the otherwise conflicting relationship between the Seebeck coefficient and electrical conductivity. x-mol.netsciopen.com

A key example is the isovalent substitution of erbium (Er) into bismuth selenide (Bi2Se3). x-mol.net This substitution leads to a simultaneous increase in both the Seebeck coefficient and electrical conductivity, which is an unusual and highly desirable outcome. x-mol.netresearchgate.net The mechanism behind this improvement is the optimization of the material's effective mass and Fermi energy. x-mol.netresearchgate.net Furthermore, this substitution also enhances phonon scattering, which reduces the lattice thermal conductivity. x-mol.net This multi-pronged improvement—enhancing the power factor while reducing thermal conductivity—directly leads to a higher figure of merit (ZT). x-mol.net

Anisotropic Thermoelectric Properties in Layered Sulfides

Many thermoelectric materials, particularly those with layered crystal structures, exhibit anisotropic properties, meaning their physical properties vary depending on the direction of measurement. acs.orgnih.gov This anisotropy can be a significant advantage in the design of thermoelectric devices, as it allows for the optimization of performance along a specific crystallographic axis.

Layered sulfides, such as certain transition metal dichalcogenides and misfit layered sulfides, often show strong anisotropy in their electrical and thermal transport properties. acs.org In these materials, the in-plane (along the layers) electrical conductivity is typically much higher than the out-of-plane (perpendicular to the layers) conductivity due to the stronger atomic bonding and orbital overlap within the layers. Conversely, the thermal conductivity is often lower in the out-of-plane direction because the weakly bonded interfaces between the layers act as effective scattering centers for phonons.

While erbium sulfide (Er₂S₃) most commonly crystallizes in a monoclinic structure, the synthesis of layered rare-earth sulfides is an active area of research. acs.org If this compound were to be synthesized in a layered or quasi-one-dimensional crystal structure, it would be expected to exhibit significant thermoelectric anisotropy. nih.gov For example, in misfit layered sulfides containing rare-earth elements like gadolinium and dysprosium, a notable anisotropy in both the power factor and lattice thermal conductivity has been observed. The in-plane power factors are generally higher than the out-of-plane values over a wide temperature range.

The table below illustrates the concept of anisotropic thermoelectric properties using data for a representative layered sulfide, highlighting the directional dependence of key thermoelectric parameters. The data is for illustrative purposes to demonstrate the principle of anisotropy in layered sulfides.

PropertyIn-Plane DirectionOut-of-Plane DirectionReason for Anisotropy
Electrical Conductivity (σ)HigherLowerStronger covalent bonding and carrier mobility within the layers.
Seebeck Coefficient (S)Can be anisotropic depending on the band structure's directional characteristics.Directional differences in the density of states and effective mass.
Thermal Conductivity (κ)HigherLowerEnhanced phonon scattering at the interfaces between layers.
Thermoelectric Figure of Merit (ZT)Anisotropic, with the optimal value depending on the interplay of S, σ, and κ in different directions.The combined effect of the anisotropy in the power factor and thermal conductivity.

The ability to control the crystallographic orientation during material synthesis, for instance through techniques like hot pressing, can allow for the alignment of the most favorable transport direction with the temperature gradient in a thermoelectric module, thereby maximizing its energy conversion efficiency.

Catalytic Applications and Electrocatalysis with Erbium Sulfide Based Materials

Photocatalytic Activity of Erbium Sulfide (B99878) Compounds

Photocatalysis utilizes semiconductor materials to absorb light and generate electron-hole pairs, which in turn drive chemical reactions, most notably the degradation of environmental pollutants. mdpi.com Sulfide-based semiconductors are of particular interest as they often absorb visible light more effectively than many metal oxides. researchgate.net

Research on erbium-doped zinc sulfide (ZnS) nanoparticles has demonstrated this effect in the degradation of rhodamine B, a common organic dye pollutant. Similarly, a Cd/Er-doped Bismuth Molybdate (Bi₂MoO₆) photocatalyst was developed for the degradation of the antibiotic sulfamethoxazole (SMZ). mdpi.com The co-doping of erbium and cadmium ions resulted in a material with a higher specific surface area and improved electronic properties, leading to significantly enhanced degradation efficiency under visible light compared to the undoped material. mdpi.com

The table below summarizes the findings from studies on erbium-doped photocatalysts.

Catalyst SystemPollutantDegradation EfficiencyIrradiation Conditions
6% Cd/Er-BMOSulfamethoxazole (SMZ)93.89% in 180 minVisible Light
Er-doped ZnSRhodamine BHigher than undoped ZnSIllumination
Sr²⁺ doped Er₂O₃Rhodamine B93.02% in 75 minUV-Visible Light

Electrocatalysis in Erbium-Containing Sulfide Heterostructures

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at an electrode surface. Erbium-containing sulfide heterostructures are being explored for various electrocatalytic applications, particularly for clean energy generation.

The electrochemical hydrogen evolution reaction (HER) is a critical process for producing clean hydrogen fuel through water splitting. mdpi.comrsc.org The development of efficient, low-cost, and stable HER catalysts to replace expensive noble metals like platinum is a major research goal. rsc.org Transition metal sulfides, such as those of molybdenum and nickel, are promising alternatives. rsc.org

Beyond hydrogen evolution, electrocatalysis is a powerful tool for environmental remediation, including the degradation of persistent organic pollutants in water. While research on the direct use of erbium sulfide heterostructures for electrocatalytic pollutant degradation is still emerging, related erbium-containing systems have shown promise.

For instance, an erbium-modified lead dioxide (PbO₂) electrode was developed for the electrochemical degradation of 2,4-dichlorophenol. researchgate.net Although this system is oxide-based rather than sulfide-based, it demonstrates the beneficial role erbium can play in electrocatalytic processes. The modified electrode exhibited enhanced performance, showcasing erbium's potential to facilitate advanced electrochemical oxidation processes. This suggests that incorporating erbium into sulfide-based electrocatalysts could be a viable strategy for developing new materials for environmental applications.

Advanced Photonics and Optoelectronics Applications of Erbium Sulfide

Erbium-Doped Fiber Amplifiers (EDFAs) and Fiber Lasers

The trivalent erbium ion (Er³⁺) is one of the most extensively studied rare-earth dopants in glass fibers, largely due to the success of the Erbium-Doped Fiber Amplifier (EDFA). optica.org EDFAs are a cornerstone of modern long-distance optical communication systems. fiberlabs.comrp-photonics.com The fundamental principle of an EDFA involves an optical fiber doped with erbium ions, which, when pumped by a laser, amplifies a weak optical signal. luhs.de

Erbium-doped fiber amplifiers are pivotal in the C-band and L-band, which are the primary wavelength bands for telecommunications due to the minimal signal loss in silica-based optical fibers. fiberlabs.com Invented in 1987, EDFAs are now the most common method for compensating for signal loss in long-haul optical communication. fiberlabs.com A key advantage of EDFAs is their capability to amplify multiple optical signals at different wavelengths simultaneously, making them highly compatible with Wavelength Division Multiplexing (WDM) technology. fiberlabs.comrp-photonics.com

EDFAs can be deployed in various configurations within an optical transmission line: as a booster amplifier immediately after the transmitter, as an inline amplifier to periodically boost the signal, and as a pre-amplifier just before the receiver. fiberlabs.com The amplification process relies on stimulated emission at around 1550 nm when the erbium ions are excited by a pump laser, typically at a wavelength of 980 nm or 1480 nm. fiberlabs.comluhs.de The specific properties of erbium sulfide (B99878) make it a valuable dopant in these fiber optic amplifiers, enhancing signal strength and improving transmission quality. samaterials.com

EDFA Application Wavelength Band Function
Booster AmplifierC-band, L-bandIncreases optical power at the transmitter.
Inline AmplifierC-band, L-bandCompensates for signal attenuation in the fiber.
Pre-amplifierC-band, L-bandBoosts signal strength before the receiver.

There is significant interest in developing mid-infrared (MIR) laser sources for a variety of applications, including gas sensing, atmospheric transmission, and medical procedures. optica.org Many gases have characteristic absorption fingerprints in the 2-5µm wavelength range, making MIR lasers ideal for their detection. optica.org Erbium-doped materials are being explored as the gain medium for these lasers.

Erbium-doped Gallium Lanthanum Sulfide (GLS) is a promising material for creating monolithic MIR light sources that are compact, reliable, and can be integrated with CMOS technology. ku.ac.ae Mathematical models have shown the feasibility of lasing at 4.5 µm and 2 µm wavelengths using this material. ku.ac.ae Additionally, erbium-doped fluoride (B91410) fibers can be used to create fiber lasers that emit light at wavelengths around 2.8–2.9 μm. rp-photonics.com Research into the infrared emission spectroscopy of erbium-doped GLS glasses and fibers has demonstrated their potential for MIR applications, with observed transitions at 2.0, 2.75, 3.6, and 4.5µm. optica.org

Erbium-Doped Material Emission Wavelength(s) Potential Application(s)
Gallium Lanthanum Sulfide (GLS)2.0 µm, 2.75 µm, 3.6 µm, 4.5 µmGas sensing (H₂S, NO, SO₂, CO, O₃), Medical applications
Fluoride Fibers~2.8-2.9 µmMid-infrared laser systems

Optical Coatings and Light Manipulation Technologies

Erbium sulfide is utilized in optical coatings to enhance the performance of optical devices through efficient light manipulation. samaterials.com The unique optical properties of Er₂S₃, including its ability to absorb and emit light at specific wavelengths, make it a valuable material for specialized optical applications. samaterials.com These properties are harnessed to control the transmission, reflection, and absorption of light in various optical components.

Phosphor Materials for Displays and Lighting Systems

Phosphors are substances that exhibit luminescence, emitting light when exposed to some form of radiant energy. samaterials.com They are critical components in many lighting and display technologies. samaterials.comrp-photonics.com Rare earth elements, including erbium, are often used as activators in phosphor materials to achieve desired light emission characteristics. stanfordmaterials.com

In the realm of solid-state lighting, particularly white LEDs, phosphors play a key role in converting the blue or near-UV light from the LED into a broad spectrum of visible light to create white light. researchgate.net While oxide phosphors are common, achieving a broad red emission band for warm-white lighting with good color rendering can be challenging. researchgate.net Europium-doped sulfide phosphors are of renewed interest because they can easily produce a saturated red emission. researchgate.net This highlights the potential of sulfide-based phosphors, including those incorporating erbium, for advanced lighting applications. The ions of erbium fluoresce with a distinct pink color, making them useful for optical applications. americanelements.com

Semiconductor Devices and Sensors

This compound's distinct electronic properties allow for its use in the production of electronic components such as semiconductors and sensors. samaterials.com The conductive nature of this compound makes it suitable for these applications. samaterials.com

A specific application in the area of sensors is the detection of hydrogen sulfide (H₂S) gas. A photoacoustic detection module has been developed that uses a 1582 nm distributed feedback diode laser as the light source. mdpi.combohrium.com To enhance the sensitivity of the sensor, an erbium-doped fiber amplifier is used to boost the power of the laser. mdpi.combohrium.com This allows for the detection of H₂S at very low concentrations, which is important for applications such as monitoring sewer gas. mdpi.combohrium.com

Integrated Photonics and Optoelectronic Device Integration

The field of integrated photonics aims to miniaturize optical components and integrate them onto a single chip, similar to electronic integrated circuits. youtube.com This approach offers advantages in terms of size, cost, and stability. youtube.comnso-journal.org There is a strong drive to develop on-chip light sources and amplifiers, and erbium-doped materials are a key area of research for these applications. youtube.com

Biomedical Applications of Erbium-Doped Sulfides (e.g., advanced imaging concepts)

Erbium-doped sulfide nanoparticles are emerging as a significant class of materials in the field of advanced biomedical imaging. Their unique optical properties, particularly their ability to convert near-infrared (NIR) light to visible or other NIR wavelengths, make them highly suitable for deep-tissue imaging with reduced background interference. This section explores the application of these specialized nanoparticles in advanced imaging concepts, focusing on the underlying principles and detailed research findings.

The primary advantage of using erbium-doped nanoparticles in bioimaging lies in their upconversion and downconversion luminescence capabilities. acs.orgacs.org When excited by NIR light, typically around 980 nm, the erbium ions within the sulfide host lattice can emit light at shorter, visible wavelengths (upconversion) or at longer NIR wavelengths (downconversion). acs.org This process is particularly beneficial for in vivo imaging, as NIR light can penetrate biological tissues more deeply than visible light, and the autofluorescence from endogenous molecules is significantly minimized. scienceopen.com

Sulfide-based host materials, such as zinc sulfide (ZnS), are particularly attractive for these applications due to their favorable semiconductor properties and low toxicity. acs.org ZnS is a wide-bandgap semiconductor that can efficiently host lanthanide ions like erbium, allowing for the tuning of its photoluminescent properties. acs.org Research has shown that doping ZnS nanoparticles with erbium can produce emissions in the visible and NIR regions, making them promising probes for high-contrast imaging of cells and tissues. nih.gov

Advanced imaging concepts leveraging erbium-doped sulfides include:

Upconversion Luminescence (UCL) Imaging: This is the most explored application. By exciting the erbium-doped sulfide nanoparticles with a 980 nm laser, researchers can induce visible light emission, which can be used for high-resolution cellular imaging. nih.gov The process typically involves a sensitizer (B1316253) ion, such as ytterbium (Yb³⁺), co-doped into the host material to efficiently absorb the NIR excitation energy and transfer it to the erbium (Er³⁺) activator ion. nih.gov This energy transfer leads to the population of higher energy levels in the erbium ion, resulting in the emission of green and red light. nih.gov

Near-Infrared II (NIR-II) Window Imaging: Erbium ions can also emit light in the NIR-II window (1000-1700 nm). This spectral region offers even deeper tissue penetration and higher spatial resolution compared to the visible and NIR-I windows. acs.org Erbium-based nanoparticles have been reported to exhibit emission around 1530 nm, making them prospective probes for in vivo imaging with enhanced clarity. acs.org

Multimodal Imaging: Lanthanide-doped nanoparticles, including those with sulfide hosts, can be engineered to serve as contrast agents for multiple imaging modalities. For instance, they can be designed to be simultaneously active for fluorescence imaging and magnetic resonance imaging (MRI), providing complementary anatomical and functional information. nih.gov

Detailed Research Findings

While much of the foundational research has focused on fluoride-based host materials, studies on sulfide hosts are gaining momentum. Research into erbium-doped zinc sulfide (ZnS:Er³⁺) quantum dots has demonstrated their potential for bioimaging. These nanoparticles can be synthesized via wet chemical methods, resulting in nanocrystals with a zinc blende structure. researchgate.net

Key findings from studies on lanthanide-doped sulfide nanoparticles include:

Tunable Emission: The emission properties of erbium-doped sulfide nanoparticles can be tuned by controlling the concentration of the dopant ions and the particle size. acs.org

Surface Functionalization: To enhance biocompatibility and enable targeted imaging, the surface of these nanoparticles can be modified with polymers and biomolecules. researchgate.net This allows for the specific labeling of cells or tissues of interest.

Low Cytotoxicity: Zinc sulfide, as a host material, has shown good biocompatibility in various studies, which is a critical requirement for any material intended for biomedical applications. acs.org

The following interactive data table summarizes typical properties and findings from research on erbium-doped nanoparticles relevant to biomedical imaging. While specific data for "this compound" is limited, this table provides a representative overview based on erbium-doped systems with sulfide and other host materials.

Nanoparticle SystemHost MaterialDopantsExcitation Wavelength (nm)Emission Wavelengths (nm)Application HighlightReference
UCNPsNaYF₄Yb³⁺, Er³⁺980~540 (Green), ~660 (Red)Cellular and in vivo imaging with high signal-to-noise ratio. acs.orgnih.gov
Quantum DotsZnSEr³⁺, Sm³⁺-Visible and NIRDemonstrates the feasibility of doping lanthanides into a sulfide host for luminescent properties. researchgate.net
UCNPsNaGdF₄Yb³⁺, Er³⁺, Tm³⁺980Visible and SWIRInvestigation of energy transfer for optimizing NIR emission for deep tissue imaging. mdpi.com
NanoparticlesZnSMn²⁺, Eu³⁺-VisibleImproved photoluminescence for potential bioimaging applications. scielo.org.mx

Theoretical and Computational Chemistry Approaches in Erbium Sulfide Research

Quantum Mechanical Simulations for Electronic Structure and Bonding

Quantum mechanical simulations are fundamental to understanding the electronic behavior and chemical bonding within erbium sulfide (B99878). These first-principles calculations can predict a range of properties, from the fundamental electronic band structure to the nature of optical transitions.

Density Functional Theory (DFT) and Beyond-DFT Methods

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic properties of materials. uab.edu It is a powerful tool for investigating the ground-state properties of many-electron systems by approximating the complex many-electron wavefunction using the ground-state electron density. uab.edu In the context of erbium sulfide and related materials, DFT simulations are employed to calculate electronic band structures and defect formation energies. rsc.org For instance, DFT can be used to understand how defects, such as sulfur vacancies, can create deep traps that reduce carrier mobility. However, standard DFT has limitations, particularly for strongly correlated systems like those containing rare-earth elements with localized f orbitals. uab.edu

To address these limitations, "beyond-DFT" methods are employed. One common approach is the DFT+U method, which incorporates a Hubbard U parameter to account for the on-site Coulomb interactions among electrons in localized orbitals. uab.eduresearchgate.net This correction is crucial for accurately predicting the electronic and magnetic properties of materials with strongly correlated electrons. uab.edu The value of the Hubbard U can be determined using first-principles methods like linear response theory. uab.edu Other advanced methods that go beyond standard DFT approximations include Quantum Monte Carlo (QMC) and Coupled Cluster with singles, doubles, and perturbative triples [CCSD(T)]. cam.ac.ukaip.org While these methods offer higher accuracy, they come with a significant computational cost, which has limited their application to more complex surface processes. aip.org

Modeling of Excited States and Optical Transitions

Computational modeling is crucial for understanding the excited states and optical transitions in this compound, which are key to its applications in photonics. The presence of erbium ions gives rise to a series of sharp optical transitions due to the f-orbital states. aip.org Ab initio calculations, a type of "from scratch" computation, can be used to investigate these transitions. aip.org

For example, in erbium-doped materials, excited-state absorption (ESA) is a significant process where an already excited electron absorbs another photon, moving to an even higher energy state. researchgate.net Modeling these processes helps in understanding the mechanisms of upconversion luminescence, where lower-energy photons are converted to higher-energy light. uga.edu Theoretical models can predict the pathways for these transitions and how they are influenced by factors like the host material and doping concentration. uga.eduaps.org For instance, in erbium-doped gallium lanthanum sulfide glasses, excited-state absorption spectra have revealed transitions that are not observable in ground-state absorption due to resonance with the host material. aps.org This highlights the importance of computational models in interpreting complex experimental spectra.

Molecular Dynamics and Monte Carlo Simulations for Dynamics and Transport

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and transport properties of materials. youtube.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, tracking their movements over time. mdpi.comnanografi.com This allows for the investigation of dynamic processes, phase transitions, and mechanical properties. nanografi.com MC simulations, on the other hand, use statistical methods to sample different configurations of a system to determine its thermodynamic properties. youtube.comnanografi.com

In the context of erbium-doped materials, MD simulations have been successfully used to model the structure of glasses. psu.edu These simulations provide insights into the microscopic structure around the erbium ions and how it is influenced by the composition of the glass. psu.edu For example, MD can be used to analyze the distribution of ions and characterize the clustering of erbium atoms within the host material. psu.edu MC methods can be used to model the distribution of ions in doped systems to predict energy transfer efficiency and optimize dopant concentrations.

These simulation techniques require a "force field," which is a mathematical expression that describes the potential energy of the system as a function of the coordinates of its particles. mdpi.com The parameters for these force fields can be obtained from quantum mechanical calculations or by fitting to experimental data. mdpi.com

Computational Studies of Crystal Growth and Defect Formation

Computational methods are increasingly used to study the complex processes of crystal growth and the formation of defects. Understanding these phenomena at an atomic level is crucial for controlling the properties of materials like this compound.

Theoretical modeling, particularly using DFT, can be employed to investigate the stability of different crystal structures and the energies associated with defect formation. rsc.org For instance, in a study of erbium-doped diamond, DFT simulations were used to compare the cohesive energies and defect formation energies for various positions of the erbium atom within the diamond lattice. rsc.org The calculations showed that erbium atoms are more likely to occupy substitutional positions (replacing a carbon atom) rather than interstitial positions (in between lattice sites). rsc.org Such studies can also predict the most stable configurations of defects, such as an erbium atom in a substitutional site with one or three nearby vacancies. rsc.org

Computational studies can also shed light on the influence of non-stoichiometry on crystal growth and defect concentration. fzu.cz The epitaxial growth of heterojunctions, where one crystalline material is grown on top of another, can be modeled to understand how lattice mismatch can lead to strain and the formation of structural defects. acs.org Theoretical calculations can show how forming specific bonds at the interface can facilitate electron transfer and improve structural stability. acs.org

Predictive Modeling for Novel this compound Materials

Predictive modeling, often leveraging computational screening and machine learning, is a rapidly advancing field that aims to accelerate the discovery and design of new materials. fastercapital.comacs.org By using computational methods to predict the properties of hypothetical materials, researchers can identify promising candidates for synthesis and experimental investigation. fastercapital.com

In the context of this compound, predictive modeling can be used to explore the potential of new ternary or quaternary compounds. For example, ab-initio calculations within the framework of DFT have been used to analyze the structural, magnetic, thermoelectric, and optoelectronic properties of newly designed ternary semiconductor sulfides containing erbium. bohrium.com These calculations can predict whether a new compound is likely to be stable and what its key properties might be.

Machine learning algorithms are also being integrated into computational chemistry to predict material properties, which can significantly reduce the need for extensive quantum mechanical calculations. fastercapital.com For instance, machine learning models can be trained on existing data to predict properties like the critical temperature of superconductors from their chemical composition. acs.org Similar approaches could be applied to predict the optical or thermoelectric properties of novel this compound-based materials. Furthermore, predictive modeling can be used to understand and mitigate challenges such as the quenching of infrared emission in erbium-doped materials, guiding the design of new material systems with improved performance. researchgate.net

Challenges and Advancements in Computational Methodologies for Sulfide Systems

While computational methodologies have proven invaluable in materials science, they also face challenges, particularly when applied to complex systems like sulfides. One of the primary challenges for DFT is the accurate description of electron-electron interactions, especially in materials with strongly correlated electrons like rare-earth sulfides. uab.educam.ac.uk Standard DFT approximations can lead to errors in predicting properties like band gaps and defect energies. aip.org

Advancements to address these challenges include the development of more accurate exchange-correlation functionals and beyond-DFT methods like DFT+U, QMC, and CCSD(T). uab.educam.ac.uk However, these more accurate methods are often computationally expensive, limiting their application to smaller systems. cam.ac.ukaip.org Another significant challenge is accurately modeling the effects of the surrounding environment, such as solvents, which can be difficult to capture in simulations. fastercapital.com

For sulfide-based materials in applications like all-solid-state batteries, computational tools are crucial for addressing issues such as interfacial instability and air sensitivity. mdpi.comresearchgate.net Theoretical mechanisms, such as the hard and soft acids and bases (HSAB) theory, are used to understand and predict the stability of sulfide materials. researchgate.net Computational and experimental efforts are ongoing to develop new strategies, like element substitution, to enhance the stability of sulfide systems. researchgate.net

The integration of machine learning and multiscale modeling, which combines different computational methods to study materials across various length and time scales, represents a significant advancement. nanografi.comfastercapital.com These approaches hold the promise of improving the accuracy and efficiency of computational predictions for complex sulfide systems. fastercapital.com

Q & A

Basic: What synthesis methods are effective for producing high-purity Er₂S₃, and how do they impact structural properties?

Answer:
High-purity Er₂S₃ (≥99.99%) is typically synthesized via solid-state reactions or chemical vapor transport.

  • Solid-state synthesis : Erbium oxide (Er₂O₃) reacts with sulfur at elevated temperatures (800–1000°C) under inert gas flow. Excess sulfur ensures stoichiometric control, but post-synthesis annealing is required to eliminate sulfur vacancies .
  • Chemical vapor deposition (CVD) : Enables thin-film growth with controlled crystallinity. Substrate temperature and precursor ratios (e.g., ErCl₃ + H₂S) influence phase purity and grain size .
  • Characterization : Use XRD to confirm cubic crystal structure (space group Ia3Ia\overline{3}) and SEM-EDS to verify stoichiometry .

Basic: Which characterization techniques are critical for confirming the phase purity and electronic structure of Er₂S₃?

Answer:

  • X-ray diffraction (XRD) : Identifies crystalline phases and lattice parameters. Compare with ICDD database (PDF #00-022-0338 for Er₂S₃) .
  • X-ray photoelectron spectroscopy (XPS) : Resolves oxidation states (Er³⁺ in Er₂S₃) and detects surface impurities like oxygen or carbon .
  • UV-Vis-NIR spectroscopy : Measures direct bandgap (~1.8 eV) via Tauc plots. Discrepancies in reported values may arise from defect states or sample preparation .

Advanced: How can energy transfer mechanisms between Er³⁺ ions in Er₂S₃-based materials be experimentally analyzed to enhance photoluminescence (PL) efficiency?

Answer:

  • Excitation wavelength tuning : Vary excitation sources (e.g., 980 nm vs. 808 nm lasers) to populate different energy levels (4I11/2^4I_{11/2}, 4I9/2^4I_{9/2}) and observe PL emission bands (e.g., 550 nm, 1.5 µm) .
  • Cross-relaxation studies : Use time-resolved PL to quantify energy transfer rates between neighboring Er³⁺ ions. High doping concentrations (>1 mol%) often lead to quenching due to ion clustering .
  • Temperature-dependent PL : Analyze thermal quenching behavior (e.g., activation energy via Arrhenius plots) to optimize materials for optical thermometry applications .

Advanced: What methodologies address contradictions in reported bandgap values of Er₂S₃ across studies?

Answer:

  • Multi-technique validation : Combine UV-Vis diffuse reflectance, spectroscopic ellipsometry, and density functional theory (DFT) calculations to reconcile discrepancies. Surface defects or oxygen contamination during synthesis can artificially alter bandgap measurements .
  • Sample standardization : Use ultra-high-vacuum synthesis to minimize oxidation. Report synthesis parameters (e.g., sulfur partial pressure, cooling rate) to enable cross-study comparisons .

Advanced: How can computational modeling guide the design of Er₂S₃-based optoelectronic devices?

Answer:

  • DFT simulations : Calculate electronic band structures and defect formation energies. For example, sulfur vacancies act as deep traps, reducing carrier mobility .
  • Monte Carlo methods : Model ion distribution in doped systems (e.g., Er₂S₃:Yb³⁺) to predict energy transfer efficiency and optimize dopant concentrations .

Basic: What are the key considerations for ensuring reproducibility in Er₂S₃ synthesis protocols?

Answer:

  • Documentation : Record exact furnace parameters (ramp rates, gas flow), precursor purity, and post-synthesis treatments (e.g., etching to remove surface oxides) .
  • Supporting data : Include XRD patterns, SEM micrographs, and EDS spectra in supplementary materials to validate claims .

Advanced: What experimental designs are suitable for studying the stability of Er₂S₃ under varying environmental conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition kinetics in air or humid environments. Er₂S₃ oxidizes to Er₂O₃ above 400°C, requiring protective coatings for high-temperature applications .
  • In-situ XRD : Monitor phase transitions during thermal cycling. Pair with Raman spectroscopy to detect intermediate sulfide-oxygen phases .

Advanced: How can conflicting data on Er₂S₃’s magnetic properties be resolved?

Answer:

  • SQUID magnetometry : Perform field-cooled (FC) and zero-field-cooled (ZFC) measurements to distinguish intrinsic magnetism from impurity phases (e.g., Er₂O₃).
  • Neutron diffraction : Resolve magnetic ordering patterns in the crystal lattice, as Er³⁺ ions exhibit paramagnetic behavior at room temperature .

Basic: What are the best practices for tabulating Er₂S₃ properties in research publications?

Answer:

  • Standardized tables : Include columns for synthesis method, purity, crystallographic data (a, b, c, α, β, γ), bandgap, and PL peak positions. Reference databases like ICSD for crystallographic consistency .
  • Data repositories : Upload raw datasets (e.g., XRD .raw files) to platforms like Zenodo to facilitate meta-analyses .

Advanced: What strategies mitigate methodological flaws in Er₂S₃ photoluminescence studies?

Answer:

  • Control experiments : Compare PL spectra of Er₂S₃ with undoped matrices (e.g., Ga₂S₃) to isolate Er³⁺ contributions .
  • Power-dependent PL : Vary laser power to identify saturation effects or multiphoton processes, ensuring linear response regimes are reported .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.